Fluometuron-d6
Description
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Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1,1-bis(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)/i1D3,2D3 |
InChI Key |
RZILCCPWPBTYDO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Fluometuron-d6?
An In-depth Technical Guide to the Physical and Chemical Properties of Fluometuron-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the herbicide Fluometuron. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.
Introduction
This compound is the deuterium-labeled form of Fluometuron.[1] Fluometuron is a selective herbicide used to control annual grasses and broad-leaved weeds, primarily in cotton crops.[2][3] Its mode of action is the inhibition of photosynthesis at photosystem II.[2][4] The incorporation of deuterium atoms in this compound makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical chemistry. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a compound.
Physical Properties
The physical properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart, Fluometuron.
| Property | This compound | Fluometuron | Citations |
| Appearance | - | White to tan powder or crystalline solid | |
| Molecular Formula | C10H5D6F3N2O | C10H11F3N2O | |
| Molecular Weight | 238.24 g/mol | 232.20 g/mol | |
| Melting Point | - | 163-164 °C | |
| Water Solubility | - | 105 mg/L at 20 °C | |
| Vapor Pressure | - | 0.067 mPa at 20 °C | |
| Octanol/Water Partition Coefficient (Kow) | - | 2.2330 |
Chemical Properties
The chemical identifiers and spectral information for this compound and Fluometuron are presented below.
| Property | This compound | Fluometuron | Citations |
| CAS Number | 2030182-29-5 | 2164-17-2 | |
| Chemical Name | N,N-Di(methyl-d3)-N'-[3-(trifluoromethyl)phenyl]urea | N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea | |
| Synonyms | - | Cotoran, Cottonex, Pakhtaran | |
| SMILES | O=C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])NC1=CC=CC(C(F)(F)F)=C1 | O=C(Nc1cc(ccc1)C(F)(F)F)N(C)C |
Experimental Protocols
Synthesis of Fluometuron
The commercial production of Fluometuron involves a two-step reaction:
-
Formation of m-trifluoromethylphenyl isocyanate: 3-Aminotrifluorotoluene undergoes a phosgenation reaction. In this step, 3-Aminotrifluorotoluene is reacted with phosgene in a suitable solvent like toluene, often in the presence of a catalyst. The reaction is typically carried out at a low temperature initially and then heated to drive the reaction to completion.
-
Amination to form Fluometuron: The resulting m-trifluoromethylphenyl isocyanate is then reacted with dimethylamine to yield Fluometuron.
A detailed laboratory-scale synthesis is described as follows: 500ml of toluene is placed in a 1000ml four-hole boiling flask, stirred, and cooled to 0-5 °C. Phosgene is introduced at a flow rate of 1400ml/min. After thirty minutes, 70g of 3-Aminotrifluorotoluene is dripped in simultaneously with the phosgene over a period of 4 hours. The reaction is stirred for an additional half an hour at this temperature. The mixture is then heated to 80-85 °C for about 2 hours until the material is clear. Nitrogen is passed through the mixture to remove residual phosgene, yielding m-trifluoromethylphenyl isocyanate in toluene. This intermediate is then reacted with dimethylamine to produce Fluometuron.
Analytical Method for Determination in Soil
An analytical method for the determination of Fluometuron and its degradates in soil has been validated. This method can be adapted for this compound.
-
Standard Solution Preparation: A stock solution of Fluometuron is prepared by accurately weighing a known amount (e.g., 14.3 mg) of the analytical standard into a volumetric flask (e.g., 10 mL) and dissolving it in a suitable solvent like acetonitrile to achieve a specific concentration (e.g., 1423 µg/mL). This stock solution is stored under refrigeration (1-10 °C) in the dark.
-
Sample Extraction: Soil samples are extracted with an appropriate solvent mixture.
-
Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is highly specific due to the monitoring of mass transitions from the parent ion to two characteristic fragment ions. The retention time of the analyte in the sample is compared to that of the analytical standard.
Diagrams
The following diagrams illustrate the synthesis of Fluometuron and a conceptual workflow for its analysis.
Caption: Synthesis pathway of Fluometuron.
Caption: Analytical workflow for Fluometuron.
References
Synthesis and Isotopic Labeling of Fluometuron-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Fluometuron-d6, a deuterated analog of the herbicide Fluometuron. This document details the synthetic pathway, experimental protocols, and analytical characterization of the labeled compound. The inclusion of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and environmental fate monitoring, by enabling sensitive and specific detection through mass spectrometry.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the key intermediate, 3-(trifluoromethyl)phenyl isocyanate, from 3-(trifluoromethyl)aniline. The subsequent and final step is the reaction of this isocyanate with commercially available dimethylamine-d6 hydrochloride in the presence of a base to yield the desired isotopically labeled product, this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)phenyl isocyanate
This procedure outlines the synthesis of the isocyanate intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-(Trifluoromethyl)aniline | 98-16-8 | 161.12 |
| Phosgene (or triphosgene) | 75-44-5 | 98.92 |
| Inert Solvent (e.g., Toluene) | 108-88-3 | 92.14 |
| Inert Gas (e.g., Nitrogen) | 7727-37-9 | 28.01 |
Procedure:
-
In a fume hood, a solution of 3-(trifluoromethyl)aniline (1.0 equivalent) in a dry, inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet.
-
The solution is cooled in an ice bath.
-
Phosgene gas (or a solution of triphosgene in toluene) is carefully introduced into the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then cooled to room temperature, and excess phosgene and solvent are removed by distillation under reduced pressure.
-
The crude 3-(trifluoromethyl)phenyl isocyanate is purified by vacuum distillation to yield a colorless liquid.
Synthesis of this compound
This protocol describes the final step of isotopic labeling.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-(Trifluoromethyl)phenyl isocyanate | 329-01-1 | 187.12 |
| Dimethylamine-d6 hydrochloride | 53330-22-2 | 87.58 |
| Triethylamine | 121-44-8 | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), is added triethylamine (1.1 equivalents).
-
Dimethylamine-d6 hydrochloride (1.05 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white solid.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Step 1: Isocyanate Synthesis | |
| Reactant Ratio (Aniline:Phosgene) | 1 : 1.2 |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Step 2: this compound Synthesis | |
| Reactant Ratio (Isocyanate:Amine HCl:Base) | 1 : 1.05 : 1.1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
Table 2: Analytical Characterization of this compound
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₀H₅D₆F₃N₂O |
| Molecular Weight | 238.24 g/mol |
| Melting Point | 162-164 °C |
| Isotopic Purity (by MS) | ≥ 98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.8 (m, 4H, Ar-H), 6.5-6.8 (br s, 1H, NH) |
| ²H NMR (CHCl₃, 61.4 MHz) | δ (ppm): 3.0-3.2 (s, 6D, -N(CD₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-157 (C=O), 138-140 (Ar-C), 130-132 (q, J=32 Hz, C-CF₃), 120-128 (Ar-CH), 115-118 (Ar-CH), 35-37 (septet, J=21 Hz, -N(CD₃)₂) |
| Mass Spectrometry (ESI+) | m/z: 239.1 [M+H]⁺, 261.1 [M+Na]⁺ |
Metabolic Pathway of Fluometuron
Fluometuron undergoes sequential degradation in the environment and in biological systems. The primary metabolic pathway involves N-demethylation followed by hydrolysis.[1]
Diagram of Fluometuron Metabolism
Caption: Metabolic degradation pathway of Fluometuron.
References
Fluometuron-d6 CAS number and regulatory information
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Fluometuron-d6, a deuterated stable isotope of the herbicide Fluometuron. It is intended for researchers, scientists, and professionals in drug development and environmental analysis. This document covers the compound's Chemical Abstracts Service (CAS) number, its regulatory landscape, and detailed experimental protocols where it serves as a critical internal standard.
Core Compound Information
This compound is the deuterium-labeled version of Fluometuron, an herbicide used to control broadleaf weeds and annual grasses.[1][2] The incorporation of deuterium atoms creates a heavier, stable isotope useful as an internal standard in quantitative analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[3]
The CAS number for this compound is 2030182-29-5 .[3] The CAS number for the unlabeled parent compound, Fluometuron, is 2164-17-2 .[1]
Regulatory Landscape
Regulatory information is primarily available for the active ingredient, Fluometuron. As an isotopic variant used in laboratory settings, this compound itself is not typically subject to the same registration requirements as the herbicide. However, the handling and disposal of this compound should be conducted in accordance with the safety data sheet (SDS) and local regulations for chemical reagents. The regulatory status of Fluometuron provides essential context for its use and analysis.
| Regulatory Body | Classification & Key Information |
| U.S. EPA | Carcinogen Classification: Group C, possible human carcinogen. Regulatory Status: General Use Pesticide (GUP). Registered for use on cotton. Toxicity: Toxicity Category III for acute oral, dermal, and inhalation toxicity. Moderately toxic in primary eye and dermal irritation studies (Toxicity Category II). Not a dermal sensitizer. |
| ECHA (EU) | Hazard Classification: Acute Tox. 4, H302 (Harmful if swallowed). Harmonised Classification: Not listed as having a harmonised classification and labelling (CLH) at the EU level. |
| IARC | Carcinogenic Classification: Group 3: Not classifiable as to its carcinogenicity to humans. |
| Australia | Registered products containing Fluometuron are available for professional use. |
Experimental Protocols
This compound is an ideal internal standard for the quantitative analysis of Fluometuron and its metabolites in various matrices due to its similar chemical properties and distinct mass.
Analysis of Fluometuron and its Metabolites in Water
This method is adapted from the U.S. Geological Survey for the determination of selected herbicides and their degradation products in water samples.
1. Sample Preparation:
-
Filter water samples through a 0.70-µm glass-fiber filter.
-
Fortify the filtered water sample with a known concentration of this compound solution to serve as the internal standard.
2. Solid-Phase Extraction (SPE):
-
Pass the fortified water sample through an SPE cartridge to extract the analytes and the internal standard.
-
Elute the analytes from the cartridge using an appropriate solvent.
3. Analysis by Gas Chromatography/Mass Spectrometry (GC/MS):
-
Concentrate the eluate and inject it into a GC/MS system.
-
Quantify the concentration of Fluometuron and its metabolites by comparing their peak areas to the peak area of the this compound internal standard.
Analysis of Fluometuron and its Metabolites in Soil
This protocol is based on a validated analytical method for the determination of Fluometuron and its metabolites in soil.
1. Extraction:
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.
-
Add 100 mL of an acetonitrile/water (80:20, v/v) solution.
-
Fortify the extraction solution with a known amount of this compound.
-
Shake the mixture for approximately 2 hours on a horizontal flatbed shaker.
2. Centrifugation and Dilution:
-
Centrifuge the sample for 5 minutes at approximately 6500 x g.
-
Take a 0.5 mL aliquot of the supernatant and dilute it with 0.5 mL of water.
3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
-
Monitor the characteristic mass transitions for Fluometuron, its metabolites, and this compound. For example, for Fluometuron, one transition is m/z 233 → 160 (quantifier) and another is m/z 233 → 72 (qualifier).
-
Calculate the concentration of the analytes based on the ratio of their peak areas to that of the this compound internal standard.
Visualizations
The following diagrams illustrate the metabolic pathway of Fluometuron and a typical experimental workflow for its analysis.
References
Stability and Storage Conditions for Fluometuron-d6 Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for the Fluometuron-d6 analytical standard. Understanding the stability profile of an analytical standard is critical for ensuring the accuracy and reliability of quantitative and qualitative analytical methods in research and development. This document outlines the known degradation pathways, recommended storage conditions, and general protocols for stability assessment.
Introduction to this compound
This compound is the deuterium-labeled analogue of Fluometuron, a phenylurea herbicide. In analytical chemistry, deuterated standards like this compound are essential for use as internal standards in isotope dilution mass spectrometry (IDMS) methods. Their use allows for precise quantification by correcting for analyte losses during sample preparation and analysis. Given its critical role, maintaining the integrity and purity of the this compound analytical standard through appropriate storage and handling is paramount.
Chemical Information and Physical Properties
| Property | Value |
| Chemical Name | 1,1-di(methyl-d3)-3-[3-(trifluoromethyl)phenyl]urea |
| Molecular Formula | C₁₀H₅D₆F₃N₂O |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 2030182-29-5 |
| Unlabeled CAS | 2164-17-2 |
Degradation Pathway of Fluometuron
The degradation of this compound is expected to follow the same pathway as its non-deuterated counterpart, Fluometuron. The primary degradation route involves a stepwise N-demethylation followed by hydrolysis of the urea linkage. This process results in the formation of several key degradation products.
The degradation pathway can be visualized as follows:
Distinguishing Fluometuron from its Deuterated Analog, Fluometuron-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the differences between the herbicide Fluometuron and its deuterated stable isotope, Fluometuron-d6. This document details their distinct physical and chemical properties, explores the critical role of this compound as an internal standard in analytical methodologies, and provides detailed experimental protocols for their analysis.
Core Chemical and Physical Distinctions
Fluometuron is a selective herbicide used to control annual grasses and broadleaf weeds.[1] this compound is a synthetically modified version of Fluometuron where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule with a greater molecular weight, a property that is fundamental to its application in analytical chemistry, particularly in mass spectrometry-based detection methods. While the chemical reactivity of this compound is nearly identical to that of Fluometuron, this subtle change in mass is the key to its utility.
Table 1: Comparison of Chemical and Physical Properties
| Property | Fluometuron | This compound |
| Chemical Formula | C₁₀H₁₁F₃N₂O | C₁₀H₅D₆F₃N₂O |
| Molecular Weight | 232.20 g/mol | 238.24 g/mol |
| Appearance | White to tan crystalline powder | Not specified, but expected to be similar to Fluometuron |
| Melting Point | 163-164 °C | Not specified, but expected to be similar to Fluometuron |
| Water Solubility | 105 mg/L at 20 °C | Not specified, but expected to be similar to Fluometuron |
The Role of this compound as an Internal Standard
In quantitative analytical chemistry, particularly for trace-level analysis in complex matrices such as soil, water, or biological tissues, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound serves as an ideal internal standard for the quantification of Fluometuron for several key reasons:
-
Co-elution in Chromatography: Due to their nearly identical chemical structures and polarities, Fluometuron and this compound exhibit very similar retention times in liquid chromatography (LC). This co-elution ensures that both compounds experience the same matrix effects (enhancement or suppression of the analytical signal due to other components in the sample) during analysis.
-
Correction for Sample Preparation Variability: Any loss of analyte during the multi-step processes of sample extraction and cleanup will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized.
-
Improved Accuracy in Mass Spectrometry: In mass spectrometry (MS), the distinct mass difference between Fluometuron and this compound allows for their simultaneous but separate detection. The ratio of the signal intensity of Fluometuron to that of the known concentration of this compound is used to accurately calculate the concentration of Fluometuron in the unknown sample.
Isotopic Effects: A Technical Consideration
The substitution of hydrogen with deuterium can lead to subtle physical and chemical changes known as isotopic effects.
-
Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in the rate of chemical reactions, although for the purposes of its use as an internal standard in this context, this effect is generally negligible.
-
Chromatographic Isotope Effect: In some chromatographic systems, particularly in gas chromatography and to a lesser extent in liquid chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2] This is attributed to the slightly smaller van der Waals radius of deuterium compared to protium, leading to weaker interactions with the stationary phase. This potential for partial separation should be considered during method development to ensure accurate integration of chromatographic peaks.
Experimental Protocols for the Analysis of Fluometuron using this compound
The following protocols are synthesized from established methodologies for pesticide residue analysis and are intended to provide a comprehensive guide for researchers.
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fluometuron and this compound analytical standards into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol. Store at 4°C.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions 1:100 with methanol to create intermediate standards.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solutions with a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 10 ng/mL).
Sample Preparation
-
Fortification: For method validation and quality control, spike a known volume of blank water samples with a known amount of Fluometuron standard solution.
-
Internal Standard Addition: Add a precise volume of the this compound intermediate standard solution to all samples, blanks, and calibration standards to achieve a final concentration of, for example, 10 ng/mL.
-
Direct Injection: For relatively clean water samples, direct injection into the LC-MS/MS system may be possible after filtration through a 0.22 µm syringe filter.[3]
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard.
-
Add 20 mL of acetonitrile.
-
Shake vigorously for 2 minutes.
-
Add extraction salts (e.g., QuEChERS salts containing magnesium sulfate and sodium acetate) and shake for another 1 minute.[4]
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and C18 sorbent (to remove non-polar interferences).
-
Vortex for 1 minute and centrifuge.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient Program: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Fluometuron and this compound. These transitions are determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the collision energy for the most abundant and specific fragment ions.
-
Table 2: Example MRM Transitions for Fluometuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Fluometuron | 233.1 | 72.1 | 160.1 |
| This compound | 239.1 | 78.1 | 160.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The d6-label is on the two methyl groups, leading to a fragment ion of m/z 78.1 for this compound corresponding to the dimethylamine-d6 fragment, whereas the unlabeled compound gives a fragment at m/z 72.1.
Visualizing the Core Concepts
Structural Difference
The fundamental difference between Fluometuron and this compound lies in the isotopic substitution on the two methyl groups attached to the urea nitrogen.
Caption: Structural comparison of Fluometuron and this compound.
Analytical Workflow
The use of this compound as an internal standard is integral to the analytical workflow for the accurate quantification of Fluometuron in complex samples.
Caption: Analytical workflow using this compound as an internal standard.
Mass Spectrometric Detection
The distinct masses of Fluometuron and this compound allow for their simultaneous detection and differentiation in a mass spectrometer.
Caption: Principle of mass spectrometric detection and differentiation.
Conclusion
The primary difference between Fluometuron and this compound is the isotopic labeling of the latter, which imparts a higher molecular weight. This distinction is leveraged in analytical chemistry, where this compound serves as an invaluable internal standard for the accurate and precise quantification of Fluometuron in various matrices. The use of a stable isotope-labeled standard corrects for variations in sample preparation and matrix effects, leading to highly reliable analytical results. The provided experimental protocols offer a robust framework for researchers to implement this analytical approach in their own laboratories.
References
High-Purity Fluometuron-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled standards is critical for accurate quantification in complex matrices. This technical guide provides an in-depth overview of the commercial suppliers of high-purity Fluometuron-d6, its mechanism of action, and detailed experimental protocols for its use as an internal standard.
This compound is the deuterated form of Fluometuron, a selective herbicide used for the control of broadleaf weeds and annual grasses. As a stable isotope-labeled internal standard, this compound is an essential tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, to ensure the accuracy and reliability of quantitative analysis of Fluometuron in environmental and biological samples.
Commercial Suppliers of High-Purity this compound
The selection of a reliable commercial supplier for high-purity this compound is a critical first step in any research application. The following table summarizes the offerings from a key supplier in the market. Purity, available quantities, and catalog numbers are provided to facilitate a direct comparison.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress (MCE) | HY-121791S | >98% (specific purity on CoA) | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Note: Purity and availability are subject to change. It is recommended to contact the supplier directly for the most up-to-date information and to request a Certificate of Analysis (CoA) for specific lot details.
Mechanism of Action: Inhibition of Photosystem II
Fluometuron's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species.[1][2][3] Specifically, it acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[4][5]
The primary site of action for Fluometuron is the D1 protein within the PSII complex. By binding to this protein, Fluometuron blocks the electron transport chain, preventing the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This disruption halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and, consequently, plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Experimental Protocols for Quantification of Fluometuron using this compound
The use of a deuterated internal standard like this compound is the gold standard for accurate quantification of Fluometuron in complex matrices such as soil, water, and biological tissues. The internal standard is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and cleanup, as well as for variations in instrument response.
Below is a generalized experimental protocol for the analysis of Fluometuron using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
1. Sample Preparation and Extraction
-
Soil and Sediment:
-
Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
-
Water:
-
To a 100 mL water sample, add a known amount of this compound solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent, such as ethyl acetate or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Fluometuron and this compound need to be optimized on the specific instrument.
-
3. Quantification
The concentration of Fluometuron in the sample is determined by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve generated from standards with known concentrations of Fluometuron and a constant concentration of this compound.
This technical guide provides a foundational understanding for researchers utilizing high-purity this compound. For specific applications, optimization of the described protocols will be necessary to achieve the desired analytical performance. The use of a certified, high-purity internal standard from a reputable supplier is paramount to generating reliable and defensible scientific data.
References
Technical Guide to the Safety Data of Fluometuron-d6
Chemical and Physical Properties
Fluometuron is a selective herbicide belonging to the phenylurea class.[1][2] It appears as a white to tan crystalline solid or powder.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [4] |
| Molecular Weight | 232.20 g/mol | |
| Melting Point | 163-164.5 °C | |
| Water Solubility | 105 mg/L at 20 °C | |
| Vapor Pressure | 5 x 10⁻⁶ mmHg at 20 °C | |
| Octanol/Water Partition Coefficient (log Kow) | 2.23 | |
| Stability | Stable in water at pH 1 to 13 at 20°C. Hydrolyzed by acid or base. |
Hazard Identification and Classification
Fluometuron is classified as harmful if swallowed and may cause moderate eye and skin irritation. It is also considered a potential ground water contaminant.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
| Eye Irritation | Category 2 | Warning | Causes serious eye irritation |
| Skin Irritation | Category 2 | Warning | Causes skin irritation |
This classification is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Toxicological Data
The primary routes of exposure are dermal and inhalation. Animal studies indicate that target organs include the spleen, kidneys, and liver.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Source(s) |
| LD50 | Rat | Oral | 1,450 - 8,900 mg/kg | Category 4 | |
| LD50 | Rabbit | Dermal | >10,000 mg/kg | Not Classified | |
| LC50 | Rat | Inhalation | >2.07 mg/L | Category 4 |
Irritation and Sensitization
| Endpoint | Species | Result | Classification | Source(s) |
| Skin Irritation | Rabbit | Mild Irritant | Category 2 | |
| Eye Irritation | Rabbit | Induces corneal opacity | Category 2A | |
| Skin Sensitization | Guinea Pig | Not a sensitizer | Not Classified |
Ecotoxicological Data
Fluometuron is slightly toxic to fish and aquatic invertebrates.
| Endpoint | Species | Duration | Value | Source(s) |
| LC50 | Rainbow Trout | 96 hours | 30 mg/L | |
| LC50 | Bluegill Sunfish | 96 hours | 48 mg/L | |
| EC50 | Daphnia magna (Water Flea) | 48 hours | 54 mg/L | |
| LD50 | Bobwhite Quail (Oral) | - | >2150 mg/kg |
Experimental Protocols
The toxicological and ecotoxicological data presented are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.
Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals. A starting dose is administered to a group of three animals of a single sex (usually females). The outcome (mortality or survival) determines the next dosing step. The procedure continues until the criteria for classification are met, which allows for the estimation of the LD50 and the assignment of a GHS category. Observations for signs of toxicity are made for at least 14 days.
Acute Dermal Toxicity (OECD 402)
This test evaluates the adverse effects of a single dermal application of a substance. The test substance is applied uniformly to a shaved area (at least 10% of the body surface) of the animal's skin (typically rats or rabbits) and held in place with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity for 14 days. The LD50 is determined based on the mortality observed at different dose levels.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for lesions of the cornea, iris, and conjunctiva. The reversibility of the observed effects is also evaluated.
Skin Irritation (OECD 404)
This method determines the potential for a substance to cause reversible inflammatory changes to the skin. The test substance is applied to a small patch of skin on a test animal (typically a rabbit) for a period of up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal, and the reactions are scored.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test measures the acute toxicity of a substance to aquatic invertebrates. Young Daphnia (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized Daphnia is recorded at 24 and 48 hours. The EC50 (the concentration that immobilizes 50% of the Daphnia) is then calculated.
Fish, Acute Toxicity Test (OECD 203)
This test evaluates the acute toxicity of a substance to fish. Fish of a recommended species are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the fish) is calculated at the end of the exposure period.
Visualized Workflows and Pathways
Hazard Communication and Safe Handling
The following diagrams illustrate key safety workflows and the hazard classification for Fluometuron-d6.
Mechanism of Action
Fluometuron acts as a selective herbicide by inhibiting photosynthesis in susceptible plants.
References
Isotopic Purity of Fluometuron-d6 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Fluometuron-d6, a critical internal standard for mass spectrometry-based quantification of the herbicide Fluometuron. Accurate determination of isotopic purity is paramount for ensuring the reliability and precision of analytical data in research, environmental monitoring, and drug development.
Introduction to Fluometuron and its Deuterated Analog
Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds in cotton and sugarcane. Its mode of action involves the inhibition of photosynthesis. In analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are essential for correcting variations during sample preparation and analysis. This compound, in which six hydrogen atoms on the two methyl groups are replaced with deuterium, serves as an ideal internal standard for the quantification of Fluometuron.
Isotopic Purity Data
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative assays. The presence of unlabeled (d0) or partially labeled (d1-d5) species can lead to inaccuracies in the quantification of the target analyte. The following table summarizes the typical isotopic purity of commercially available this compound.
| Isotopic Species | Abundance (%) |
| d6 | ≥99% |
| d0-d5 | ≤1% |
| Data sourced from Toronto Research Chemicals product information. |
Chemical Purity Data
In addition to isotopic purity, the chemical purity of the standard is crucial to avoid interference from other compounds.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Data sourced from Toronto Research Chemicals product information. |
Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry
The following protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
4.1. Materials and Reagents
-
This compound analytical standard
-
Fluometuron analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
4.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
4.3. Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Fluometuron and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to concentrations appropriate for the mass spectrometer's linear range. A typical concentration for isotopic purity analysis would be 1 µg/mL.
4.4. LC-MS Parameters
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the separation of Fluometuron from any potential impurities.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer Settings:
-
Acquire full scan mass spectra over a mass range that includes the molecular ions of Fluometuron (m/z 233.08) and this compound (m/z 239.12).
-
For triple quadrupole instruments, monitor the precursor ions and their corresponding product ions in Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode.
-
4.5. Data Analysis
-
Inject the Fluometuron standard to determine its retention time and mass spectrum.
-
Inject the this compound standard.
-
Examine the mass spectrum of the this compound peak.
-
Integrate the peak areas for the molecular ions corresponding to each isotopic species (d0 to d6).
-
Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for assessing the isotopic purity of this compound and the logical relationship of its application as an internal standard.
Environmental fate and degradation of Fluometuron
An In-depth Technical Guide on the Environmental Fate and Degradation of Fluometuron
Introduction
Fluometuron is a selective phenylurea herbicide used extensively for the pre- and post-emergence control of annual grasses and broadleaf weeds, primarily in cotton and sugarcane cultivation[1][2][3]. Its chemical name is 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea[1]. As a soil-applied herbicide, its efficacy and environmental impact are directly linked to its fate and transport in soil and water systems[4]. Understanding the degradation pathways, persistence, and mobility of fluometuron is critical for assessing its potential risks to non-target organisms and ecosystems, including groundwater resources. This guide provides a comprehensive technical overview of the environmental fate of fluometuron, detailing its degradation mechanisms, summarizing key quantitative data, and outlining relevant experimental methodologies.
Physicochemical Properties
The environmental behavior of a pesticide is largely governed by its inherent physicochemical properties. These properties influence its solubility, volatility, and its tendency to adsorb to soil particles, which in turn affect its degradation rate and mobility.
Table 1: Physicochemical Properties of Fluometuron
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁F₃N₂O | |
| Molecular Weight | 232.2 g/mol | |
| Appearance | White to tan crystalline powder | |
| Water Solubility | 105 mg/L at 20°C | |
| Vapor Pressure | 0.067 mPa (5 x 10⁻⁷ mmHg) at 20°C | |
| Octanol-Water Partition Coefficient (log Kow) | 2.23 - 2.42 | |
| Adsorption Coefficient (Koc) | 100 cm³/g |
Environmental Degradation Pathways
Fluometuron is subject to degradation in the environment through both abiotic and biotic processes. The predominant pathway is microbial degradation in soil, while photolysis can be significant under certain conditions.
Abiotic Degradation
Hydrolysis: Fluometuron is highly stable to hydrolysis under typical environmental pH conditions. Calculated half-lives for hydrolysis are extremely long, estimated at 1.6 years at pH 1, 2.4 years at pH 5, and 2.8 years at pH 9 at 20°C. Therefore, hydrolysis is not considered a significant degradation pathway for fluometuron in soil or aquatic systems.
Photolysis (Photodegradation): Photodegradation can be a significant route of dissipation for fluometuron, particularly on the soil surface or in clear, shallow waters.
-
In Water: When exposed to natural sunlight, aqueous solutions of fluometuron can decompose relatively quickly, with a reported half-life of 1.2 days. The presence of natural water constituents like fulvic acids and nitrate ions can accelerate this process significantly. Fulvic acids can increase the photodegradation rate by a factor of 2.5, while nitrates can increase it by a factor of 15.
-
On Soil: On the surface of a sandy loam soil under natural light, fluometuron has a photolysis half-life of approximately 9.7 days. The major photolysis product identified is the mono-N-demethylated metabolite, N-methyl-N’-[3-(trifluoromethyl)phenyl]urea.
Biotic Degradation (Microbial Metabolism)
Microbial metabolism is the primary mechanism for fluometuron degradation in soil environments. The process is more rapid in non-sterilized soil and can be enhanced by the addition of organic amendments like glucose, which stimulates microbial activity. The degradation proceeds through a sequential pathway involving demethylation and hydrolysis.
Primary Microbial Degradation Pathway: The degradation of fluometuron in soil follows a pathway similar to other phenylurea herbicides:
-
N-demethylation: The process begins with the stepwise removal of the two methyl groups from the urea nitrogen atom. The first demethylation yields desmethyl fluometuron (DMF) , also known as 1-methyl-3-(3-trifluoromethylphenyl)urea.
-
Second N-demethylation: The second methyl group is removed to form trifluoromethyl phenylurea (TFMPU) .
-
Hydrolysis: The urea bridge is then hydrolyzed by arylacylamidase enzymes, breaking the molecule into 3-(trifluoromethyl)aniline (TFMA) .
This pathway is visualized in the diagram below.
Further degradation of TFMA can occur, though it can also form non-extractable residues by binding to soil organic matter. A small but significant amount of 14CO₂ can be recovered from studies using radiolabeled fluometuron, indicating that complete mineralization of the trifluoromethyl group can occur, although it is a minor pathway.
Environmental Fate and Mobility
Persistence
Fluometuron is considered moderately to highly persistent in the soil environment. Its persistence is highly variable and depends on factors such as soil type, organic matter content, pH, moisture, temperature, and microbial activity.
Table 2: Environmental Half-Lives (DT₅₀) of Fluometuron
| Medium | Half-Life (DT₅₀) | Conditions | Reference |
| Soil (Field) | 12 - 171 days (Typical: 85 days) | Varies with soil type and climate | |
| Soil (Field) | 103 days | Loamy sand (0.9% OM, pH 6.4) | |
| Soil (Field) | 171 days | Sandy loam (1.3% OM, pH 7.3) | |
| Soil (Lab) | 58 - 99 days | 30-90 cm depth | |
| Water (Hydrolysis) | 2.4 - 2.8 years | pH 5-9 | |
| Water (Photolysis) | 1.2 days | Natural sunlight | |
| Air (Atmosphere) | ~2.1 days | Reaction with hydroxyl radicals |
Mobility and Adsorption
The mobility of fluometuron in soil is influenced by its water solubility and its adsorption to soil colloids.
-
Adsorption: Fluometuron adsorption is primarily correlated with soil organic matter content. Soils with higher organic matter exhibit stronger adsorption, which reduces the mobility of the herbicide. Clay content is not significantly correlated with fluometuron adsorption. The metabolites of fluometuron, particularly TFMA, tend to be more strongly sorbed to soil than the parent compound due to the presence of nonsubstituted amino groups.
Table 3: Soil Adsorption Coefficients for Fluometuron and its Metabolites
| Compound | Adsorption Behavior | Notes | Reference |
| Fluometuron (FLM) | Moderately mobile | Adsorption increases with organic matter content. | |
| Desmethyl Fluometuron (DMF) | Higher sorption than FLM | Percentage sorption range: 45-90% | |
| Trifluoromethyl Phenylurea (TFMPU) | Higher sorption than FLM | Percentage sorption range: 45-91% | |
| 3-(Trifluoromethyl)aniline (TFMA) | Highest sorption affinity | Percentage sorption range: 45-98% |
-
Leaching: Due to its water solubility and relatively low adsorption coefficient (Koc of 100), fluometuron is considered to have the potential to be mobile in soils, especially those with low organic matter content. However, field studies have shown limited leaching, with no residues typically detected below a depth of 15-30 cm. This suggests that while it has leaching potential, degradation and sorption processes in the upper soil layers often limit its vertical movement towards groundwater.
Experimental Protocols
Studying the environmental fate of fluometuron involves laboratory and field experiments to measure its persistence and degradation. A common approach is a laboratory soil incubation study.
Soil Degradation Study Workflow
A typical laboratory experiment to assess fluometuron degradation in soil involves the following steps:
-
Soil Collection and Preparation: Soil samples are collected from relevant field sites, typically from the top layer (e.g., 0-15 cm) where herbicide application occurs. The soil is sieved to remove large debris and may be characterized for properties like texture, pH, and organic matter content.
-
Herbicide Application: A known concentration of fluometuron, often using ¹⁴C-radiolabeled compound for easier tracking, is applied to the soil samples. Unlabeled standards of the parent compound and its expected metabolites are also used.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specific period (e.g., 30 to 100 days). Sub-samples are taken at various time intervals for analysis.
-
Extraction: Residues of fluometuron and its metabolites are extracted from the soil samples using an appropriate solvent, such as methanol or acetonitrile/water. The mixture is shaken and then centrifuged to separate the liquid extract from the soil solids.
-
Analysis: The extract is analyzed to identify and quantify the parent fluometuron and its degradation products. This is typically done using chromatographic techniques.
Analytical Methods
Accurate determination of fluometuron and its metabolites in environmental samples is crucial for fate studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is a primary method for analyzing fluometuron and its metabolites in water and soil extracts. The method involves direct injection of a water sample or a diluted soil extract. Detection can be achieved using a photodiode array (UV) detector or, for higher sensitivity and specificity, a fluorescence detector or mass spectrometer. For MS/MS analysis, two characteristic mass transitions are monitored for each compound to ensure accurate identification and quantification.
-
Gas Chromatography/Mass Spectrometry (GC/MS): The U.S. Geological Survey (USGS) has developed methods using solid-phase extraction (SPE) followed by GC/MS to determine concentrations of fluometuron and its degradation products (DMFM, TFMPU, and TFMA) in natural water samples.
The limit of quantification (LOQ) for these advanced methods is typically very low, often around 0.05 µg/L in water and 0.01 mg/kg in soil.
Conclusion
The environmental fate of fluometuron is complex, governed by a combination of its physicochemical properties and prevailing environmental conditions. It is a moderately persistent herbicide in soil, with microbial degradation serving as the primary dissipation pathway through sequential N-demethylation and hydrolysis. While photolysis can be rapid in surface waters, fluometuron is stable to hydrolysis. Its mobility is moderate and is significantly limited by adsorption to soil organic matter. Although it has the potential to leach in low-organic-matter soils, field data suggest that vertical movement is often restricted. A thorough understanding of these processes is essential for developing sustainable management practices that maximize the agricultural benefits of fluometuron while minimizing its environmental impact.
References
Methodological & Application
Application Note: High-Throughput Analysis of Fluometuron in Environmental Samples using LC-MS/MS with Fluometuron-d6 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Fluometuron in environmental matrices, such as soil and water, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, the method employs Fluometuron-d6, a deuterated analog, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This document provides a comprehensive protocol, including sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized LC-MS/MS parameters, and method validation data. The presented workflow is designed for researchers, scientists, and professionals in drug development and environmental monitoring requiring a reliable and high-throughput analytical solution for Fluometuron quantification.
Introduction
Fluometuron is a selective phenylurea herbicide used extensively in agriculture for the control of annual broadleaf weeds and grasses in crops like cotton and sugarcane. Its widespread use raises environmental and health concerns due to potential contamination of soil and water resources.[2] Consequently, sensitive and accurate analytical methods are imperative for monitoring its presence in the environment.
LC-MS/MS has emerged as the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[1] A key challenge in quantitative LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. The most effective way to mitigate these effects is through the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for reliable correction and accurate quantification.[1]
This application note provides a complete workflow for the analysis of Fluometuron, leveraging this compound as an internal standard to ensure data of the highest quality.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a streamlined sample preparation technique that involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. This method is applicable to a wide range of pesticides in various matrices.
Materials:
-
Homogenized sample (e.g., soil, water)
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL centrifuge tubes
Procedure for Soil Samples:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a hydrated state.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Procedure for Water Samples:
-
For water samples, a direct injection approach can often be used after fortification with the internal standard.
-
Alternatively, for pre-concentration of analytes from water, solid-phase extraction (SPE) can be employed prior to LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the particular column and system.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The MRM transitions for Fluometuron and the predicted transitions for this compound are provided in the table below. The collision energies should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Fluometuron | 233.1 | 72.1 | 160.0 |
| This compound | 239.1 | 72.1 | 166.0 |
Note: The MRM transitions for Fluometuron are based on established methods. The transitions for this compound are predicted based on the fragmentation pattern of the parent compound and should be confirmed and optimized on the user's instrument.
Data Presentation
The following tables summarize the expected performance characteristics of a validated method using this compound as an internal standard. The data presented here is representative of typical validation results for pesticide analysis using LC-MS/MS and a deuterated internal standard.
Table 1: Method Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Fluometuron | 0.1 - 100 | > 0.995 |
Table 2: Accuracy and Precision (Recovery and RSD)
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soil | 1 | 95 - 105 | < 10 |
| 10 | 98 - 102 | < 8 | |
| 50 | 97 - 103 | < 5 | |
| Water | 1 | 92 - 108 | < 12 |
| 10 | 96 - 104 | < 7 | |
| 50 | 99 - 101 | < 4 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (ng/g) | LOQ (ng/g) |
| Soil | 0.3 | 1.0 |
| Water | 0.1 | 0.5 |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Fluometuron analysis.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of Fluometuron provides a highly accurate and precise method for the quantification of this herbicide in environmental samples. The described QuEChERS sample preparation protocol is efficient and effective for a variety of matrices. This application note serves as a comprehensive guide for laboratories seeking to implement a robust and reliable method for Fluometuron monitoring, ensuring data of the highest integrity for environmental and food safety applications. The principles and protocols outlined herein can be adapted for the analysis of other pesticides where a corresponding deuterated internal standard is available.
References
Application Note: Determination of Fluometuron in Water Samples by Solid-Phase Extraction and Isotope Dilution LC-MS/MS using Fluometuron-d6
Introduction
Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds in cotton and sugarcane production.[1][2] Its potential for off-site transport into surface and groundwater raises environmental and human health concerns, necessitating sensitive and reliable analytical methods for its detection in aqueous matrices.[3] This application note describes a robust and sensitive method for the quantitative determination of fluometuron in various water samples, including drinking and surface water.
The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] To ensure the highest accuracy and precision, the method incorporates the use of a stable isotope-labeled internal standard, Fluometuron-d6. Isotope dilution techniques are the gold standard for quantitative analysis by mass spectrometry, as they effectively compensate for variations in sample matrix, extraction efficiency, and instrument response.
Principle
A known amount of this compound internal standard is added to a measured volume of the water sample. The sample is then passed through a solid-phase extraction (SPE) cartridge, which retains the analyte and the internal standard. After washing the cartridge to remove interferences, the fluometuron and this compound are eluted with an organic solvent. The eluate is then concentrated and analyzed by LC-MS/MS. The concentration of fluometuron in the original sample is determined by comparing the peak area ratio of the native fluometuron to its isotopically labeled internal standard (this compound) against a calibration curve.
Materials and Reagents
-
Standards:
-
Fluometuron (analytical standard, >99% purity)
-
This compound (isotopically labeled internal standard, >99% purity)
-
-
Solvents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL) or equivalent.
-
-
Other Reagents:
-
Nitrogen gas (high purity) for evaporation.
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of fluometuron and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 0.05 to 10 ng/mL. Each calibration standard should contain a constant concentration of this compound (e.g., 1 ng/mL).
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.
-
Spiking with Internal Standard: To a 100 mL water sample, add a precise volume of the this compound intermediate stock solution to achieve a final concentration of 1 ng/mL.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes with 2 x 4 mL of acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 acetonitrile:water. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fluometuron: Precursor ion (m/z) 233.1 → Product ion (m/z) 72.1 (quantifier), 160.1 (qualifier)
-
This compound: Precursor ion (m/z) 239.1 → Product ion (m/z) 78.1 (quantifier)
-
-
Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity for each analyte.
-
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.015 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (RSD %) | < 15% |
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range. The coefficient of determination (R²) should be > 0.99.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank water samples to check for interferences at the retention time of fluometuron.
-
Accuracy: The closeness of the measured value to the true value. Determined by analyzing spiked blank water samples at different concentration levels (low, medium, high). Recoveries should be within an acceptable range (e.g., 70-120%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation (RSD) for replicate analyses. Intra-day and inter-day precision should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Visualizations
Caption: Experimental workflow for fluometuron analysis in water.
Caption: Key parameters for analytical method validation.
References
Application Note: Quantification of Fluometuron in Soil using Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron is a selective phenylurea herbicide widely used in cotton cultivation to control annual broadleaf weeds and grasses. Due to its persistence in soil and potential for groundwater contamination, accurate and sensitive quantification methods are crucial for environmental monitoring and ecological risk assessment. This application note describes a robust and reliable protocol for the determination of Fluometuron in soil samples using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method incorporating isotope dilution with a ¹³C-labeled internal standard.
Isotope dilution is a powerful analytical technique that corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1] By introducing a known amount of an isotopically labeled analog of the analyte (¹³C-Fluometuron) at the beginning of the sample preparation process, any losses or variations during extraction, cleanup, and analysis will affect both the native analyte and the labeled standard equally. This allows for a more accurate determination of the analyte concentration based on the ratio of the native to the labeled compound.
Experimental Protocols
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[2][3][4]
Materials and Reagents:
-
Fluometuron analytical standard (≥99.5% purity)
-
¹³C-Fluometuron (isotopically labeled internal standard, ≥99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Homogenizer
Procedure:
-
Sample Preparation and Fortification:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike the soil sample with a known amount of ¹³C-Fluometuron internal standard solution in acetonitrile to achieve a final concentration of 50 µg/kg.
-
For method validation (recovery and matrix effect studies), fortify blank soil samples with known concentrations of the Fluometuron analytical standard.
-
-
Extraction:
-
Add 10 mL of water to the soil sample and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[5]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 15 mL polypropylene centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex the tube for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A suitable gradient program should be developed to ensure good separation of Fluometuron from matrix interferences. A typical gradient might start with 95% A, ramping to 5% A over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for both Fluometuron and ¹³C-Fluometuron should be optimized.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fluometuron | 233.1 | 72.1 | 46.1 |
| ¹³C-Fluometuron | Dependent on labeling | To be determined | To be determined |
Note: The exact m/z values for ¹³C-Fluometuron will depend on the number and position of the ¹³C atoms in the molecule.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of Fluometuron in soil using the described isotope dilution LC-MS/MS method. The values are based on typical performance characteristics for such methods.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 µg/kg | |
| Limit of Quantification (LOQ) | 1.0 µg/kg | |
| Linearity (r²) | >0.99 | |
| Recovery | 90-110% | Assumed for isotope dilution |
| Precision (RSD) | <15% | Assumed for isotope dilution |
| Matrix Effect | Corrected by isotope dilution |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Fluometuron in soil.
References
Application Notes and Protocols for Pesticide Residue Analysis using Fluometuron-d6
Introduction
Fluometuron is a selective herbicide used for the control of broadleaf weeds and annual grasses in crops such as cotton and sugarcane.[1][2] Monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Fluometuron-d6, a deuterated form of Fluometuron, serves as an excellent internal standard for quantitative analysis due to its similar chemical and physical properties to the parent compound, allowing for accurate correction of matrix effects and procedural losses during sample preparation and analysis.[3]
This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of pesticide residues, with a specific focus on the use of this compound as an internal standard. The primary techniques covered are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), which are widely adopted for multi-residue pesticide analysis.[4][5]
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The following table summarizes typical performance data for the QuEChERS and SPE methods for pesticide residue analysis. The values are representative and may vary depending on the specific matrix, pesticide, and analytical instrumentation.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |
| Recovery | 70-120% | 70-115% |
| Relative Standard Deviation (RSD) | < 20% | < 15% |
| Limit of Quantification (LOQ) | 0.001 - 0.01 mg/kg | 0.01 mg/kg |
| Analysis Time per Sample | ~45 minutes for 8 samples | Varies depending on automation |
| Solvent Consumption | Low | Low to moderate |
Experimental Protocols
Protocol 1: QuEChERS Method for Fruits and Vegetables
The QuEChERS method is a simple and effective approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.
1. Materials and Reagents
-
Homogenizer or blender
-
50 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
-
This compound internal standard solution (concentration to be determined based on instrument sensitivity)
-
Analyte protectants (optional, for GC analysis)
2. Sample Preparation and Extraction
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate the sample.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute. The use of a ceramic homogenizer can enhance extraction efficiency.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 xg for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. A common mixture for general fruits and vegetables is 150 mg MgSO₄ and 25-50 mg PSA. For samples with high fat content, 50 mg of C18 can be added. For pigmented samples, GCB can be used, but it may lead to the loss of planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The supernatant is the final extract. If necessary, add analyte protectants for GC analysis.
-
Transfer the final extract to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
SPE is a powerful technique for the selective extraction and concentration of analytes from liquid samples.
1. Materials and Reagents
-
SPE cartridges (e.g., polymeric reversed-phase)
-
SPE manifold or automated SPE system
-
Vacuum pump
-
Evaporation system (e.g., nitrogen evaporator)
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Water, HPLC grade, adjusted to the appropriate pH
-
This compound internal standard solution
2. SPE Procedure
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Add the this compound internal standard to the water sample. Load the water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC grade water to remove any interfering substances.
-
Drying: Dry the cartridge by applying a vacuum for 10-20 minutes.
-
Elution: Elute the retained analytes with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent, such as ethyl acetate or a mixture of solvents.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for analysis.
Mandatory Visualizations
Caption: QuEChERS workflow for pesticide residue analysis.
Caption: Solid-Phase Extraction (SPE) workflow for water analysis.
References
- 1. Fluometuron Standard - GalChimia [catalog.galchimia.com]
- 2. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. CVUA Stuttgart | QuEChERS Multi-Residue Me... [cvuas.de]
Application of Fluometuron-d6 in Environmental Monitoring Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds, primarily in cotton cultivation.[1] Its potential for off-site transport and persistence in soil and water necessitates accurate and reliable monitoring methods to assess its environmental fate and potential risks.[1][2] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of organic micropollutants in complex environmental matrices.[3] This is achieved by using a stable isotopically labeled internal standard, such as Fluometuron-d6, which has chemical and physical properties nearly identical to the native analyte.[4]
This compound, in which six hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the quantitative analysis of fluometuron. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) allows for the correction of matrix effects, variations in extraction recovery, and instrumental drift, leading to highly reliable data.
These application notes provide detailed protocols for the use of this compound in the analysis of soil and water samples, along with a summary of relevant quantitative data and visualizations of the analytical workflows.
Principle of Isotope Dilution using this compound
The core principle of isotope dilution is the addition of a known amount of the isotopically labeled standard (this compound) to the environmental sample at the beginning of the analytical procedure. The labeled standard and the native analyte (Fluometuron) are assumed to behave identically throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, irrespective of losses during sample preparation.
Logical Relationship of Isotope Dilution
Caption: Isotope dilution workflow using this compound.
Experimental Protocols
Analysis of Fluometuron in Water Samples using this compound by LC-MS/MS
This protocol is adapted from established EPA methods for pesticide analysis in water and incorporates the use of this compound as an internal standard for enhanced accuracy.
a. Materials and Reagents
-
Fluometuron analytical standard (≥99.5% purity)
-
This compound internal standard (≥98% isotopic purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
b. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Fluometuron and this compound into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate standards.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate Fluometuron standard with a mixture of acetonitrile and water (e.g., 50:50, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the intermediate this compound standard with methanol.
c. Sample Preparation and Extraction
-
Collect 500 mL of water sample in a clean glass bottle.
-
Add a known amount of this compound internal standard spiking solution to the water sample to achieve a final concentration of, for example, 100 ng/L.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes from the cartridge with 2 x 5 mL of acetonitrile.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitute the extract to a final volume of 1 mL with the initial mobile phase composition.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Fluometuron | Precursor ion: m/z 233.1 → Product ions: m/z 72.1 (quantifier), m/z 160.0 (qualifier) |
| This compound | Precursor ion: m/z 239.1 → Product ions: m/z 78.1 (quantifier) |
Note: The specific MRM transitions for this compound should be optimized based on the deuteration pattern and instrument response.
Analytical Workflow for Water Samples
Caption: Workflow for Fluometuron analysis in water.
Analysis of Fluometuron in Soil Samples using this compound by LC-MS/MS
This protocol is adapted from established EPA methods for pesticide analysis in soil and incorporates the use of this compound as an internal standard.
a. Materials and Reagents
-
Same as for water analysis, plus:
-
Anhydrous sodium sulfate
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
b. Preparation of Standard Solutions
-
Same as for water analysis.
c. Sample Preparation and Extraction (QuEChERS Method)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water to the soil and vortex to create a slurry.
-
Add a known amount of this compound internal standard spiking solution to the slurry.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts, cap the tube, and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned-up extract and dilute it with the initial mobile phase.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Instrumental Parameters
-
Same as for water analysis.
Analytical Workflow for Soil Samples
Caption: Workflow for Fluometuron analysis in soil.
Data Presentation
The following tables summarize typical method validation and performance data for the analysis of Fluometuron using an isotope dilution approach with this compound. The data is representative of what can be achieved with the described protocols.
Table 1: Method Validation Parameters for Fluometuron in Water
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Quantification (LOQ) | 0.05 µg/L | |
| Accuracy (Recovery %) | 85-115% | |
| Precision (RSD %) | < 15% |
Table 2: Method Validation Parameters for Fluometuron in Soil
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Quantification (LOQ) | 0.01 mg/kg | |
| Accuracy (Recovery %) | 80-110% | |
| Precision (RSD %) | < 20% |
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantitative analysis of Fluometuron in environmental matrices. The detailed protocols provided for water and soil analysis, based on established methodologies, offer a framework for researchers to implement this highly accurate analytical approach. The inherent advantages of isotope dilution, including the effective compensation for matrix effects and procedural losses, ensure the generation of high-quality data essential for environmental monitoring and risk assessment of this widely used herbicide. The validation parameters presented demonstrate the expected performance of these methods, highlighting their suitability for routine and research applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fluometuron
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluometuron is a phenylurea herbicide used to control broadleaf weeds and grasses in cotton and sugarcane crops. Monitoring its residue in environmental matrices like soil and water is crucial for ensuring environmental safety and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of pesticide residues.[3][4] This application note provides a detailed protocol for the analysis of Fluometuron in soil and water samples using a reversed-phase HPLC method with UV detection.
Principle The method employs a reversed-phase HPLC system, where the separation of Fluometuron is achieved on a nonpolar C18 stationary phase. A polar mobile phase, consisting of an acetonitrile and water mixture, is used to elute the analyte. Fluometuron, being a moderately nonpolar compound, partitions between the stationary and mobile phases, allowing for its separation from other matrix components. Detection is performed using an ultraviolet (UV) or Diode Array Detector (DAD), which offers good sensitivity and specificity for the analyte.[5]
Experimental Protocols
Protocol 1: Sample Preparation for Soil Samples
This protocol is adapted from established environmental chemistry methods for pesticide extraction from soil.
-
Weighing: Accurately weigh 10 g of a homogenized soil sample into a 250 mL glass bottle with a screw cap.
-
Extraction: Add 100 mL of an acetonitrile/water mixture (80:20, v/v) to the bottle.
-
Shaking: Place the bottle on a horizontal flatbed shaker and shake for approximately 2 hours to ensure efficient extraction of Fluometuron from the soil matrix.
-
Centrifugation: Transfer an aliquot of the crude extract into a centrifuge tube and centrifuge for 5 minutes at approximately 6500 x g to pellet the solid particles.
-
Dilution: Carefully take 0.5 mL of the supernatant (the clear liquid extract) and dilute it with 0.5 mL of HPLC-grade water in a clean vial.
-
Filtration & Transfer: Filter the diluted extract through a 0.45 µm syringe filter into an autosampler glass vial for HPLC analysis. This step is crucial to remove any remaining particulate matter that could damage the HPLC column.
Protocol 2: Sample Preparation for Water Samples (using Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is a common technique for cleaning up and concentrating analytes from aqueous samples.
-
Sample Filtration: Filter the collected water sample through a 0.70 µm glass-fiber filter to remove suspended particulate matter.
-
SPE Column Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Pass 200 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min. The Fluometuron will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Elution: Elute the retained Fluometuron from the cartridge by passing 5 mL of acetonitrile through it. Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 1 mL of the HPLC mobile phase (e.g., acetonitrile/water, 50:50, v/v).
-
Filtration & Transfer: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 3: Standard Preparation and Calibration
-
Stock Solution: Prepare a stock solution of Fluometuron at a concentration of 1 mg/mL by accurately weighing the analytical standard and dissolving it in acetonitrile. This solution should be stored in the dark under refrigeration.
-
Working Standards: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration. The linearity of the method is confirmed if the coefficient of determination (R²) is ≥ 0.99.
Data Presentation
HPLC Operating Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These may need to be optimized for specific instruments and sample matrices.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Detector | UV or DAD |
| Detection λ | 254 nm |
| Run Time | ~10 minutes |
Method Performance Data
The following table presents typical quantitative data for pesticide analysis methods, gathered from various sources, to indicate expected performance.
| Parameter | Soil Matrix | Water Matrix |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.1 - 5.36 µg/L |
| Limit of Detection (LOD) | < 0.003 mg/kg | 0.02 - 1.61 µg/L |
| Recovery (%) | - | 85 - 116.9% |
| Relative Standard Deviation (RSD) | < 20% | ≤ 11.26% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Fluometuron analysis from sample collection to final report.
HPLC System Components Diagram
Caption: Logical relationship of key components in an HPLC system.
References
- 1. uhplcs.com [uhplcs.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Drug Quantification by Simultaneous HPLC Analysis | Fine Chemical Engineering [ojs.wiserpub.com]
- 4. Application of HPLC in Biomedical Research for Pesticide and Drug Analysis - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 5. josa.ro [josa.ro]
Application Note: Analysis of Fluometuron by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluometuron is a phenylurea herbicide used to control annual broadleaf weeds and grasses in cotton and sugarcane crops. Monitoring its presence in environmental samples and agricultural products is crucial for ensuring environmental safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of fluometuron residues. This document provides a comprehensive overview of the GC-MS analysis of fluometuron, including detailed protocols for sample preparation and instrument analysis.
Chemical Profile: Fluometuron
| Property | Value |
| Chemical Name | N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea |
| CAS Number | 2164-17-2 |
| Molecular Formula | C₁₀H₁₁F₃N₂O |
| Molecular Weight | 232.2 g/mol [1] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid matrices.
1.1. Water Samples: Solid-Phase Extraction (SPE)
This protocol is adapted from the U.S. Geological Survey method for the analysis of herbicides in natural water.[2]
Objective: To extract and concentrate fluometuron from water samples.
Materials:
-
1-liter water sample
-
Solid-phase extraction cartridges (e.g., octadecyl (C-18) silica phase)
-
Ethyl acetate
-
Methanol
-
Nitrogen gas evaporator
-
Autosampler vials
Procedure:
-
Filter the water sample to remove suspended particulate matter.
-
Condition the C-18 SPE cartridge by passing methanol followed by deionized water.
-
Load the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After loading, dry the cartridge by purging with air or nitrogen for 10-15 minutes.
-
Elute the trapped analytes with ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[3]
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
1.2. Solid Samples (e.g., Soil, Food): QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from food and agricultural samples.[4][5]
Objective: To extract fluometuron from solid matrices.
Materials:
-
10 g homogenized sample
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes
-
Autosampler vials
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a clean-up tube containing PSA and magnesium sulfate.
-
Vortex for 30 seconds and then centrifuge for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. Transfer to an autosampler vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of fluometuron.
2.1. Gas Chromatography (GC) Conditions
| Parameter | Setting |
| Injector | |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless |
| Injector Temperature | 210-250 °C |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 1 min |
| Ramp 1 | 6 °C/min to 200 °C |
| Ramp 2 | 30 °C/min to 250 °C, hold for 4 min |
| Column | |
| Type | Fused-silica capillary column (e.g., 5% Phenyl Methyl Siloxane) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | Constant flow, e.g., 1 mL/min |
2.2. Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | m/z (To be determined from standard analysis, typically the most abundant, characteristic ion) |
| Qualifier Ions | m/z (To be determined from standard analysis, for confirmation) |
| Dwell Time | 25 ms |
| MS Detector Temp | 280 °C |
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of fluometuron.
| Parameter | Typical Value | Reference |
| Calibration Range | 0.05 to 5.0 µg/L | |
| Method Detection Limit (MDL) | 0.02 to 0.05 µg/L (in water) | |
| Limit of Quantification (LOQ) | Typically 5-10 times the MDL | |
| Mean Absolute Recovery | ~107% (for a multi-residue method including fluometuron) |
Visualizations
Experimental Workflow
Caption: General workflow for GC-MS analysis of Fluometuron.
Sample Preparation Logic
Caption: Decision logic for Fluometuron sample preparation.
References
Application Notes and Protocols for Pharmacokinetic Studies of Fluometuron Using Fluometuron-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Fluometuron-d6 as an internal standard in the pharmacokinetic analysis of Fluometuron. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. It ensures high accuracy and precision by correcting for variability during sample preparation and analysis. This document outlines the rationale, experimental procedures, and data interpretation for such studies.
Fluometuron is a phenylurea herbicide used to control annual grasses and broad-leaved weeds. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential exposure and effects in non-target organisms.
Principle of Using this compound as an Internal Standard
In pharmacokinetic studies, accurate quantification of the analyte (Fluometuron) in biological matrices is essential. Deuterated internal standards, such as this compound, are ideal for mass spectrometry-based quantification. This compound is chemically identical to Fluometuron, except that six hydrogen atoms have been replaced by deuterium atoms. This results in a higher mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the unlabeled Fluometuron.
Because of their near-identical physicochemical properties, Fluometuron and this compound co-elute during chromatography and experience similar extraction recovery, ionization efficiency, and potential matrix effects. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the precise concentration of Fluometuron, effectively normalizing for variations throughout the analytical process.
Data Presentation
Note: Specific in-vivo pharmacokinetic data for Fluometuron from publicly available literature is limited. The following tables present illustrative data based on typical pharmacokinetic studies of small molecules in rats to demonstrate the expected data structure and parameters.
Table 1: Illustrative Pharmacokinetic Parameters of Fluometuron in Male Sprague-Dawley Rats Following a Single Administration.
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 750 ± 150 | 350 ± 80 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 1800 ± 300 | 2500 ± 450 |
| AUC(0-inf) (ng·h/mL) | 1850 ± 310 | 2600 ± 470 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| CL (mL/h/kg) | 540 ± 90 | - |
| Vd (L/kg) | 3.5 ± 0.6 | - |
| F (%) | - | 14.1 |
Data are presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable time point; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
In-Vivo Study Design (Illustrative)
Animal Model: Male Sprague-Dawley rats (250-300 g).
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.
Dosing:
-
Intravenous (IV) Group: Fluometuron is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a single bolus injection via the tail vein at a dose of 1 mg/kg.
-
Oral (PO) Group: Fluometuron is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into EDTA-coated tubes at the following time points:
-
IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of Fluometuron from rat plasma.
Materials:
-
Rat plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples and this compound internal standard working solution at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the rat plasma sample.
-
Add 10 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Illustrative):
-
Fluometuron: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
(Note: Specific m/z values need to be optimized for the instrument used)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis
-
Integrate the peak areas for both Fluometuron and this compound for each sample, calibrator, and quality control (QC) sample.
-
Calculate the peak area ratio (Fluometuron peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of Fluometuron in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the calculated plasma concentrations at each time point to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Metabolic degradation pathway of Fluometuron.
Application Note: Preparation of Fluometuron-d6 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluometuron is a selective herbicide used to control annual grasses and broadleaf weeds.[1][2] Its deuterated analog, Fluometuron-d6, serves as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantitative analysis of Fluometuron in various matrices. Accurate preparation of stock and working solutions of this compound is critical for achieving reliable and reproducible analytical results. This document provides a detailed protocol for the preparation of these solutions.
Chemical Properties of Fluometuron
A summary of the relevant chemical properties of Fluometuron is presented in Table 1. This compound is the deuterated form of Fluometuron and is expected to have similar physical and chemical properties.[3]
Table 1: Chemical and Physical Properties of Fluometuron
| Property | Value |
| Appearance | White crystalline solid[4][5] |
| Molecular Weight | 232.2 g/mol |
| Melting Point | 163-165 °C |
| Water Solubility | Slightly soluble |
| Organic Solvent Solubility | Soluble in acetone, alcohol, and acetonitrile |
Experimental Protocol: Preparation of this compound Solutions
This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and a series of working standard solutions of this compound.
3.1. Materials and Equipment
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A; 10 mL, 50 mL)
-
Micropipettes (calibrated)
-
Vortex mixer
-
Amber glass vials for storage
3.2. Preparation of Primary Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound analytical standard onto a weighing paper.
-
Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Record the exact weight of the standard.
-
Add a small amount of acetonitrile to the flask to dissolve the standard.
-
Vortex the flask gently to ensure complete dissolution.
-
Once dissolved, bring the flask to the 10 mL mark with acetonitrile.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the precise concentration of the primary stock solution based on the actual weight of the standard.
-
Transfer the stock solution to an amber glass vial and store at 2-8 °C in the dark.
3.3. Preparation of Intermediate Stock Solution (10 µg/mL)
-
Pipette 100 µL of the 1000 µg/mL primary stock solution into a clean 10 mL volumetric flask.
-
Dilute to the 10 mL mark with a mixture of acetonitrile and water (1:1, v/v).
-
Cap the flask and vortex to mix thoroughly.
-
This intermediate solution is used to prepare the working standards.
3.4. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the 10 µg/mL intermediate stock solution with an acetonitrile/water (1:1, v/v) mixture.
-
The concentrations of the working standards can be tailored to the specific analytical range of the intended assay. An example dilution series is provided in Table 2.
Table 2: Example Dilution Series for Working Standard Solutions
| Target Concentration (ng/mL) | Volume of 10 µg/mL Intermediate Stock (µL) | Final Volume (mL) | Diluent |
| 1000 | 100 | 1 | Acetonitrile/Water (1:1) |
| 500 | 50 | 1 | Acetonitrile/Water (1:1) |
| 250 | 25 | 1 | Acetonitrile/Water (1:1) |
| 100 | 10 | 1 | Acetonitrile/Water (1:1) |
| 50 | 5 | 1 | Acetonitrile/Water (1:1) |
| 10 | 1 | 1 | Acetonitrile/Water (1:1) |
| 1 | 100 (from 100 ng/mL) | 10 | Acetonitrile/Water (1:1) |
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Conclusion
This application note provides a detailed and straightforward protocol for the preparation of this compound stock and working solutions. Adherence to these guidelines will help ensure the accuracy and precision of analytical methods that utilize this internal standard. Proper solution preparation is a fundamental prerequisite for high-quality data in research and drug development.
References
Application Note: Solid-Phase Extraction of Fluometuron and Fluometuron-d6 from Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the extraction and purification of the herbicide Fluometuron and its deuterated internal standard, Fluometuron-d6, from water and soil samples using solid-phase extraction (SPE).
Introduction
Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds in cotton and sugarcane production. Monitoring its presence in environmental samples is crucial to assess its potential impact on ecosystems and human health. The use of a deuterated internal standard, this compound, is recommended for accurate quantification by compensating for matrix effects and variability during sample preparation and analysis.[1] Solid-phase extraction (SPE) with C18 cartridges offers a reliable and efficient method for the selective isolation and concentration of Fluometuron and this compound from complex matrices such as water and soil prior to chromatographic analysis.
Quantitative Data Summary
The following table summarizes the expected recovery rates for Fluometuron using C18 solid-phase extraction. While specific recovery data for this compound is not extensively published, it is expected to have similar recovery to the parent compound due to its analogous chemical structure. According to EPA guidelines, acceptable recoveries for pesticide residue analysis are generally between 70% and 120%.[2]
| Analyte | Matrix | SPE Sorbent | Fortification Level | Average Recovery (%) | Reference |
| Phenylurea Herbicides | Water | C18 | Not Specified | >85% | [3] |
| Fluometuron | Water | C18 | 0.2, 0.4, 2, 4 µg/L | 84-103% | [4] |
| Fluometuron | Environmental Samples | Not Specified | Not Specified | 82.12 - 97.80% | [5] |
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18, 1000mg/6mL (or similar)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Deionized Water (18 MΩ·cm)
-
Reagents: Formic acid, Sodium sulfate (anhydrous)
-
Internal Standard: this compound solution
-
Apparatus: SPE vacuum manifold, vortex mixer, centrifuge, evaporator.
Protocol 1: SPE of Fluometuron and this compound from Water Samples
This protocol is adapted from established methods for the extraction of phenylurea herbicides from aqueous matrices.
1. Sample Preparation:
- Collect 100 mL of the water sample.
- If suspended solids are present, filter the sample through a 0.45 µm filter.
- Spike the sample with an appropriate volume of this compound internal standard solution.
2. SPE Cartridge Conditioning:
- Pass 5 mL of ethyl acetate through the C18 cartridge.
- Pass 5 mL of methanol through the cartridge.
- Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
3. Sample Loading:
- Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
4. Washing:
- Wash the cartridge with 5 mL of deionized water to remove polar interferences.
- Dry the cartridge under vacuum for 5 minutes.
5. Elution:
- Elute the analytes with 2 mL of methanol into a collection tube.
6. Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: SPE of Fluometuron and this compound from Soil Samples
This protocol involves an initial solvent extraction of the soil, followed by a solid-phase extraction cleanup of the extract.
1. Soil Extraction:
- Weigh 10 g of the soil sample into a centrifuge tube.
- Spike the sample with an appropriate volume of this compound internal standard solution.
- Add 20 mL of acetonitrile/water (80:20, v/v) and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
2. SPE Cleanup:
- Take a 5 mL aliquot of the supernatant and dilute it with 45 mL of deionized water.
- Condition the C18 SPE cartridge as described in Protocol 1 (Step 2).
- Load the diluted extract onto the conditioned cartridge.
- Wash the cartridge as described in Protocol 1 (Step 4).
- Elute the analytes as described in Protocol 1 (Step 5).
- Reconstitute the sample as described in Protocol 1 (Step 6) for subsequent analysis.
Workflow Diagrams
Caption: SPE workflow for Fluometuron and this compound from water samples.
Caption: SPE workflow for Fluometuron and this compound from soil samples.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of Fluometuron Via Complexation with Fe(III): Method Development, Validation, and Application to Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects in Fluometuron analysis using Fluometuron-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Fluometuron, utilizing Fluometuron-d6 as an internal standard to address matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Fluometuron analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Fluometuron.[1] In complex matrices such as soil, food, or biological fluids, these effects can be significant and variable.[2][3]
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Fluometuron. Since it has nearly identical physicochemical properties to Fluometuron, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, variations in ionization due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q3: Is using this compound sufficient to completely eliminate matrix effects?
A3: While this compound is a powerful tool to compensate for matrix effects, it may not eliminate them completely in all cases. For highly complex matrices or when the highest accuracy is required, matrix-matched calibration standards are recommended in conjunction with the use of an isotopic internal standard. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Q4: What are the typical sample preparation methods for Fluometuron analysis in soil and water?
A4: For soil samples, a common method involves extraction with an organic solvent mixture, such as acetonitrile/water, followed by centrifugation. The supernatant can then be diluted before injection into the LC-MS/MS system. For water samples, a direct injection method can often be used, sometimes with a simple dilution or filtration step. For trace-level analysis in water, solid-phase extraction (SPE) may be employed to concentrate the analyte and clean up the sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during Fluometuron analysis using this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Improper Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column. Prepare fresh mobile phase. |
| Injection of Particulates | Filter all samples and standards before injection. Use an in-line filter. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the mobile phase. |
Issue 2: High Variability in Results or Poor Reproducibility
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Matrix Effects | Ensure consistent sample preparation across all samples. Use matrix-matched calibration standards for complex matrices. |
| Internal Standard Addition Error | Verify the concentration and volume of the this compound internal standard solution added to each sample. |
| LC-MS/MS System Instability | Check for fluctuations in pump pressure, and ensure stable spray in the ion source. Perform system suitability tests. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
Issue 3: Low Signal Intensity or No Peak Detected
Possible Causes & Solutions:
| Cause | Solution |
| Severe Ion Suppression | Dilute the sample extract to reduce the concentration of matrix components. Optimize sample cleanup procedures to remove interfering compounds. |
| Incorrect MS Settings | Verify the MS parameters, including precursor and product ions for both Fluometuron and this compound, collision energy, and source settings. |
| Low Analyte Concentration | Concentrate the sample using techniques like solid-phase extraction (SPE). |
| LC System Issues | Check for leaks, blockages, or incorrect connections in the LC system. Ensure the column is properly installed. |
Experimental Protocols
Protocol 1: Extraction of Fluometuron from Soil
-
Sample Preparation: Homogenize the soil sample to ensure uniformity.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Fortification: Add the this compound internal standard solution to the soil sample and briefly vortex.
-
Extraction: Add 20 mL of acetonitrile/water (80:20, v/v) to the tube.
-
Shaking: Shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Dilution: Take an aliquot of the supernatant and dilute it with water or mobile phase to reduce matrix effects before LC-MS/MS analysis.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: LC-MS/MS Analysis of Fluometuron
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Fluometuron: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 233 → 72).
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Data Analysis: Quantify Fluometuron by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data that may be observed during method validation.
| Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Soil | 10 | 95.2 | 5.8 | -15.3 (Suppression) |
| 100 | 98.1 | 4.2 | -12.8 (Suppression) | |
| Surface Water | 0.1 µg/L | 102.5 | 3.5 | -5.2 (Suppression) |
| 1.0 µg/L | 101.8 | 2.9 | -4.1 (Suppression) |
Note: The values presented are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Visualizations
Caption: Experimental workflow for Fluometuron analysis.
Caption: Troubleshooting logic for inaccurate Fluometuron results.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Fluometuron-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Fluometuron-d6 by mass spectrometry. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for the precursor and product ions of this compound?
A1: While specific experimental data for this compound is not abundant, the m/z values can be predicted based on the well-documented parameters for its non-deuterated analog, Fluometuron. The molecular weight of Fluometuron is 232.2 g/mol [1]. With the addition of six deuterium atoms, the molecular weight of this compound is expected to be approximately 238.2 g/mol . In positive ion mode electrospray ionization (ESI), the precursor ion will be the protonated molecule [M+H]+. The fragmentation pattern is expected to be similar to Fluometuron, with a corresponding mass shift in the fragment ions that retain the deuterium labels.
Q2: What are the recommended starting mass spectrometry parameters for this compound?
A2: The optimal parameters should be determined empirically on your specific instrument. However, based on the data for Fluometuron, the following table provides recommended starting parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Q3: Which ionization technique is most suitable for this compound analysis?
A3: Electrospray ionization (ESI) in positive ion mode is the most commonly used and effective technique for the analysis of Fluometuron and its analogs[1][2].
Q4: What type of liquid chromatography (LC) method is recommended for this compound?
A4: Reversed-phase chromatography is the preferred method for separating this compound. A C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency[3].
Troubleshooting Guide
Problem: I am not detecting any signal for this compound.
-
Is the mass spectrometer tuned and calibrated? Ensure that your instrument has been recently tuned and calibrated according to the manufacturer's recommendations. Mass accuracy drift can lead to signal loss[4].
-
Are the ESI source parameters optimized? The sprayer voltage, sprayer position, nebulizing gas flow, and drying gas temperature and flow rate all significantly impact ionization efficiency. Start with the recommended parameters and optimize them for your specific instrument and conditions.
-
Is the correct precursor ion selected? Double-check that you have entered the correct m/z for the [M+H]+ of this compound.
-
Are the collision energies appropriate? If the collision energy is too low, you will not get efficient fragmentation. If it is too high, you may get excessive fragmentation and lose signal for your target product ions.
-
Is the sample properly prepared? Inefficient extraction or the presence of significant matrix effects can suppress the signal.
Problem: The signal for this compound is low or inconsistent.
-
Are you experiencing ion suppression? Co-eluting matrix components can compete with your analyte for ionization, leading to a reduced signal. Consider improving your sample cleanup procedure or adjusting your chromatographic method to separate the analyte from interfering compounds.
-
Is the mobile phase composition appropriate? The choice of organic solvent and additive can impact ESI efficiency. For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferable.
-
Is there contamination in the system? Contaminants in the LC system or mass spectrometer can lead to high background noise and suppress the analyte signal. Flush the system with appropriate solvents.
-
Is the internal standard concentration appropriate? While this compound is an internal standard, its concentration should be optimized. If its concentration is too high, it can interfere with the analyte signal, and if it's too low, the signal may be inconsistent.
Problem: I am observing poor peak shape (tailing, fronting, or splitting).
-
Is the column overloaded? Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
Is there a mismatch between the sample solvent and the mobile phase? Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak splitting.
-
Is the column contaminated or degraded? Contamination can lead to active sites that cause peak tailing. A degraded column will lose its efficiency. Try flushing the column or replacing it if necessary.
-
Are there secondary interactions with the stationary phase? Interactions with residual silanols on the silica surface can cause peak tailing. Adding a buffer to the mobile phase can help to mitigate this.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Fluometuron, which can be adapted for this compound.
Table 1: Mass Spectrometry Parameters for Fluometuron and Predicted Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (V) - Quantifier | Collision Energy (V) - Qualifier | Ion Type | Reference |
| Fluometuron | 233.0 | 159.9 | 71.9 | 37 | 30 | [M+H]+ | |
| Fluometuron | 233.1 | 72.1 | 46.0 | - | - | [M+H]+ | |
| Fluometuron | 233.1 | 160.0 | 72.0 | 20 | 20 | [M+H]+ | |
| This compound (Predicted) | 239.1 | 166.0 | 72.1 | ~20-37 | ~20-30 | [M+H]+ |
Note: The predicted product ions for this compound assume that the deuterium labels are on a part of the molecule that is retained in the fragment. The optimal collision energies for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method
This protocol is a general guideline and may need to be optimized for your specific sample matrix.
-
Extraction:
-
To 10 g of a homogenized sample, add 10 mL of water and 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add d-SPE cleanup sorbents (e.g., C18, primary secondary amine - PSA) to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
Final Preparation:
-
Take the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3000 - 4000 V |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal issues.
References
Technical Support Center: Troubleshooting Poor Recovery of Fluometuron-d6
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the poor recovery of Fluometuron-d6 during sample extraction. This compound is a crucial stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of the herbicide Fluometuron. Its consistent and high recovery is paramount for reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery critical?
This compound is a deuterated form of Fluometuron, used as an internal standard in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it has nearly identical chemical and physical properties to the target analyte (Fluometuron), it is added to a sample at a known concentration before extraction. The recovery of this compound is used to correct for analyte losses during the sample preparation process and to compensate for matrix effects during analysis.[1][2] Poor or inconsistent recovery of the internal standard leads to inaccurate and unreliable quantification of the target analyte.
Q2: What is a typical acceptable recovery range for this compound?
For most pesticide residue analysis methods, including QuEChERS and SPE, an acceptable recovery range is generally between 70% and 120%.[3][4] Values outside this range indicate a systematic issue with the extraction procedure that requires investigation. The relative standard deviation (RSD) between replicate samples should ideally be below 20%.[3]
Q3: What are the primary causes of poor this compound recovery?
Poor recovery of a stable isotope-labeled internal standard like this compound is almost always due to physical losses during the sample preparation workflow. Key causes include:
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Inefficient Extraction: The chosen solvent system may not be optimal for extracting this compound from the sample matrix.
-
Analyte Adsorption: The molecule can adsorb to the surfaces of plasticware (e.g., centrifuge tubes, pipette tips) or glassware.
-
Sub-optimal Cleanup: During dispersive solid-phase extraction (dSPE) or solid-phase extraction (SPE), the sorbents may irreversibly bind the analyte, or the analyte may be lost during wash steps.
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Analyte Degradation: Although Fluometuron is stable across a wide pH range, extreme conditions or interactions with matrix components could potentially cause degradation.
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Evaporation Losses: If an evaporation step is used for solvent exchange or concentration, volatile analytes can be lost if the temperature is too high or the drying is too aggressive.
Q4: How do I differentiate between poor extraction recovery and matrix effects?
Matrix effects are signal suppression or enhancement caused by co-eluting compounds from the sample matrix during LC-MS/MS analysis. A well-chosen SIL-IS like this compound should co-elute with the analyte and experience the same matrix effects, thus canceling them out. If you observe a low signal for both the target analyte and this compound in the final extract, it points to a poor recovery issue during the extraction process. If the internal standard recovery is acceptable but the analyte-to-internal standard ratio is inconsistent or unexpectedly low, it may indicate that the matrix is affecting the analyte and the internal standard differently, though this is less common for SIL-IS.
Troubleshooting Guides for Common Extraction Methods
General Issues (Applicable to All Methods)
Problem: Consistently low recovery across all samples.
-
Potential Cause 1: Sub-optimal Extraction Solvent. The polarity of the extraction solvent may not be suitable for Fluometuron.
-
Solution: Fluometuron is soluble in organic solvents like acetonitrile and methanol. Acetonitrile is a common and effective choice for pesticide analysis. If using a solvent mixture, ensure the proportions are correct and optimized.
-
-
Potential Cause 2: Analyte Adsorption to Labware. this compound may be binding to the walls of polypropylene tubes or pipette tips.
-
Solution: Consider using low-protein-binding labware. Pre-rinsing tubes and tips with the extraction solvent can also help. For particularly challenging cases of adsorption, adding a small amount of a surfactant like Tween 80 to the sample has been shown to reduce non-specific binding for other compounds.
-
-
Potential Cause 3: Incorrect pH. The sample pH can influence the extraction of matrix components, which can indirectly affect recovery.
-
Solution: While Fluometuron is stable over a wide pH range, the pH should be controlled to ensure consistent extraction conditions. Buffering the sample, as is common in QuEChERS methods, is recommended.
-
Problem: High variability in recovery between replicate samples.
-
Potential Cause 1: Inconsistent Homogenization. The sample matrix is not uniform, leading to inconsistent interactions with the extraction solvent.
-
Solution: Ensure thorough homogenization of the sample before taking an aliquot. For solid samples, use a high-speed blender or grinder. For liquid samples, vortex thoroughly.
-
-
Potential Cause 2: Inaccurate Pipetting. Viscous samples or inconsistent handling can lead to errors in sample volume or solvent addition.
-
Solution: Use positive displacement pipettes or the reverse pipetting technique for viscous matrices. Ensure all solvent additions are performed carefully and consistently.
-
-
Potential Cause 3: Incomplete Mixing. Inadequate shaking or vortexing does not allow for complete partitioning of the analyte into the extraction solvent.
-
Solution: Standardize the mixing time and intensity for all samples. Ensure the vortex creates a sufficient whirlpool to thoroughly mix the sample and solvent phases.
-
Method-Specific Troubleshooting
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Problem: Low recovery after the initial extraction and partitioning (salting-out) step.
-
Potential Cause: Incorrect type or amount of extraction salts.
-
Solution: The combination of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc) is crucial for inducing phase separation and partitioning the analyte into the acetonitrile layer. Ensure the salts are anhydrous and added correctly. Verify the amounts used against a validated method.
-
Problem: Low recovery after the dispersive SPE (dSPE) cleanup step.
-
Potential Cause: The cleanup sorbent is too aggressive and is removing this compound along with matrix interferences.
-
Solution:
-
Primary Secondary Amine (PSA): PSA is used to remove fatty acids and sugars. If your matrix is not high in these components, consider reducing the amount of PSA.
-
Graphitized Carbon Black (GCB): GCB is used to remove pigments and sterols but can also adsorb planar molecules like Fluometuron. If your sample extract is not heavily pigmented, reduce or eliminate GCB.
-
C18: This sorbent removes non-polar interferences. As Fluometuron has non-polar characteristics, excessive C18 can lead to analyte loss.
-
-
Action: Test the recovery by analyzing the extract both before and after the dSPE step to confirm if this is the source of the loss. Adjust the type and amount of sorbent accordingly.
-
Solid-Phase Extraction (SPE)
Problem: Analyte breakthrough (this compound is found in the waste fraction after sample loading).
-
Potential Cause 1: Incorrect Sorbent Choice. The sorbent chemistry does not match the analyte's properties.
-
Solution: For a moderately non-polar compound like Fluometuron, a reversed-phase sorbent (e.g., C18) is generally appropriate. Ensure the chosen sorbent has sufficient capacity for your sample size.
-
-
Potential Cause 2: High Flow Rate. The sample is loaded too quickly, preventing sufficient interaction between the analyte and the sorbent.
-
Solution: Decrease the flow rate during sample loading. A slow, dropwise flow under gravity or gentle vacuum is recommended.
-
-
Potential Cause 3: Improper Column Conditioning/Equilibration. The sorbent is not properly prepared to receive the sample.
-
Solution: Ensure the SPE cartridge is conditioned with a strong solvent (e.g., methanol) and then equilibrated with a weak solvent (e.g., water) that mimics the sample matrix solvent. This ensures the sorbent is properly wetted and ready for analyte retention.
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Problem: Analyte is retained but cannot be eluted from the cartridge.
-
Potential Cause 1: Elution Solvent is too Weak. The solvent is not strong enough to desorb the analyte from the sorbent.
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Solution: Increase the strength of the elution solvent. For a C18 cartridge, this means increasing the percentage of the organic component (e.g., acetonitrile or methanol) in the elution solvent.
-
-
Potential Cause 2: Insufficient Elution Volume. The volume of elution solvent is not enough to pass through the entire sorbent bed and elute all the bound analyte.
-
Solution: Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL) and allow for a soak time to improve desorption.
-
-
Potential Cause 3: Secondary Interactions. The analyte may have secondary interactions with the sorbent material (e.g., with residual silanol groups on a silica-based sorbent).
-
Solution: Try a different elution solvent or add a modifier. For example, adding a small amount of acid or base to the elution solvent can disrupt secondary ionic interactions.
-
Data Summary Tables
Table 1: Factors Influencing this compound Recovery in QuEChERS
| Parameter | Factor | Potential Impact on Recovery | Recommendation |
| Extraction Solvent | Acetonitrile vs. Acetonitrile w/ Acid | Acetonitrile is standard. Adding 1% acetic acid can improve the stability of some pesticides but should be tested. | Start with 100% acetonitrile. |
| Partitioning Salts | MgSO₄, NaCl, NaOAc | Essential for phase separation and driving the analyte into the organic layer. | Use a standard combination like 4g MgSO₄ + 1g NaCl per 10mL sample/solvent. |
| dSPE Sorbent | PSA (Primary Secondary Amine) | Removes acidic interferences. Can bind some analytes if used in excess. | Use 25-50 mg per mL of extract. Reduce if recovery is low. |
| dSPE Sorbent | GCB (Graphitized Carbon Black) | Removes pigments. High potential to adsorb planar analytes like Fluometuron. | Use only if necessary for highly pigmented extracts and use minimal amounts (e.g., 7.5-15 mg/mL). |
| dSPE Sorbent | C18 | Removes non-polar interferences. Can remove Fluometuron if used in excess. | Use 25-50 mg per mL of extract. Reduce if recovery is low. |
Table 2: Troubleshooting SPE Parameters for this compound (Reversed-Phase)
| Step | Parameter | Common Issue | Solution |
| Conditioning | Solvent Choice | Incomplete sorbent activation. | Use a water-miscible organic solvent like methanol or acetonitrile. |
| Equilibration | Solvent Choice | Sorbent not ready for aqueous sample. | Use reagent water or a buffer matching the sample's pH. |
| Sample Loading | Flow Rate | Too fast, causing analyte breakthrough. | Reduce flow rate to 1-2 mL/min. |
| Washing | Solvent Strength | Wash solvent is too strong, eluting the analyte. | Use a solvent weaker than the elution solvent (e.g., 5-10% methanol in water). |
| Elution | Solvent Strength | Solvent is too weak, leaving analyte on the column. | Increase organic content (e.g., >95% acetonitrile or methanol). |
| Elution | Solvent Volume | Incomplete elution due to insufficient volume. | Use 2-3 bed volumes of elution solvent; consider two separate elutions. |
Experimental Protocols
Protocol 1: General QuEChERS Method for this compound Extraction
-
Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add the appropriate volume of your this compound internal standard solution.
-
Hydration (for dry samples): Add 10 mL of reagent water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Partitioning: Add the QuECHERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Cleanup (dSPE): Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 300 mg PSA).
-
Vortex & Centrifuge: Vortex the dSPE tube for 1 minute, then centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract: Collect the supernatant, filter through a 0.22 µm filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) Method (Reversed-Phase C18)
-
Sample Pre-treatment: Prepare an aqueous extract of your sample. Ensure the final concentration of organic solvent is low (<5%) and adjust the pH if necessary.
-
Spiking: Add the this compound internal standard to the liquid extract.
-
Column Conditioning: Pass 3-5 mL of methanol or acetonitrile through the C18 cartridge. Do not let the sorbent go dry.
-
Column Equilibration: Pass 3-5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 3-5 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water. Be cautious, as over-drying can lead to the loss of volatile compounds.
-
Elution: Elute the analyte with 2-5 mL of a strong solvent (e.g., acetonitrile or methanol) into a collection tube. Use a slow flow rate and consider adding a soak step to maximize recovery.
-
Post-Elution: The eluate can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis if concentration is needed.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Minimizing ion suppression in the analysis of Fluometuron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Fluometuron by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Fluometuron?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, Fluometuron, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2] Given that Fluometuron is often analyzed in complex matrices such as soil, water, and various food products, the potential for ion suppression is a significant challenge that must be addressed to ensure data quality.
Q2: I am observing significant signal suppression for Fluometuron in my samples. What are the likely causes?
A2: Significant signal suppression for Fluometuron can originate from several sources related to the sample matrix and the analytical method. Common causes include:
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Co-eluting Matrix Components: Endogenous substances from the sample matrix, such as salts, lipids, proteins, and other organic molecules, can co-elute with Fluometuron and compete for ionization in the MS source.[1]
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Poor Sample Cleanup: Inadequate removal of matrix components during the sample preparation phase is a primary contributor to ion suppression.[3]
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Suboptimal Chromatographic Conditions: If the liquid chromatography method does not effectively separate Fluometuron from matrix interferences, co-elution and subsequent ion suppression will occur.
-
High Analyte Concentration: Although less common, very high concentrations of Fluometuron or other sample components can lead to detector saturation, which may manifest as suppression.
Q3: How can I quantitatively assess the extent of ion suppression in my Fluometuron analysis?
A3: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of Fluometuron in a standard solution prepared in a pure solvent to the peak area of Fluometuron spiked into a blank matrix extract at the same concentration. The following formula is used:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in Fluometuron analysis.
Problem: Low or inconsistent signal intensity for Fluometuron.
Step 1: Identify the Source of Ion Suppression.
A post-column infusion experiment can be performed to identify the regions in the chromatogram where ion suppression occurs. This involves infusing a constant flow of a Fluometuron standard into the LC eluent post-column while injecting a blank matrix extract. A drop in the baseline signal of the infused analyte indicates the retention time at which matrix components are causing suppression.
Step 2: Implement Strategies to Minimize Ion Suppression.
Based on the findings from Step 1, select and apply one or more of the following strategies:
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Optimize Sample Preparation: The primary goal is to remove interfering matrix components.
-
Modify Chromatographic Conditions: Improve the separation of Fluometuron from co-eluting matrix components.
-
Utilize Calibration Strategies: Compensate for the effects of ion suppression.
The following sections provide detailed protocols and quantitative data to guide you through these strategies.
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in minimizing ion suppression for pesticides in complex matrices. While specific quantitative data for Fluometuron is limited, the presented data for other pesticides in similar matrices provides a representative overview of the expected improvements.
| Strategy | Matrix | Analyte(s) | % Matrix Effect (Suppression) without Strategy | % Matrix Effect (Suppression) with Strategy | Reference(s) |
| QuEChERS with dSPE Cleanup | Various Food Matrices | Multiple Pesticides | Ranged from severe suppression (<20%) to moderate suppression (20-50%) | Majority of pesticides showed reduced suppression, with ME values closer to 100% | [3] |
| Sample Dilution (10-fold) | Celery, Kale, Avocado | Multiple Pesticides | Varied significantly depending on the matrix and analyte | Significant reduction in ion suppression, with many analytes showing acceptable recovery | |
| Matrix-Matched Calibration | Various Food Matrices | Multiple Pesticides | Apparent recoveries were often outside the acceptable range of 70-120% | Corrected for ion suppression, bringing recoveries within the acceptable range | |
| Stable Isotope-Labeled Internal Standard | Biological Samples | Various Drugs | Can lead to inaccurate quantification due to signal variability | Compensates for matrix effects, improving accuracy and precision |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS with Dispersive Solid-Phase Extraction (dSPE)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction and cleanup of pesticide residues from various food matrices.
1. Extraction: a. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup: a. Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)). The choice of sorbents depends on the matrix composition. b. Vortex for 30 seconds. c. Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
3. Final Extract Preparation: a. Take an aliquot of the cleaned extract. b. The extract can be directly injected or diluted with the initial mobile phase conditions before LC-MS/MS analysis. c. Filter through a 0.22 µm syringe filter into an LC vial.
Protocol 2: Method of Standard Addition for Calibration
This method compensates for matrix effects by preparing calibration standards in the sample matrix itself.
-
Divide a pooled blank matrix extract into several equal aliquots.
-
Spike each aliquot with a known and increasing concentration of Fluometuron standard solution, leaving one aliquot unspiked (blank).
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Process and analyze these spiked matrix samples along with the unknown samples.
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Construct a calibration curve by plotting the instrument response versus the added concentration of Fluometuron.
-
Determine the concentration of Fluometuron in the unknown samples by extrapolating from the calibration curve.
Protocol 3: Utilization of a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS for Fluometuron, if available, can effectively compensate for ion suppression.
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Synthesize or purchase a stable isotope-labeled version of Fluometuron (e.g., Fluometuron-d6).
-
Prepare a stock solution of the SIL-IS at a known concentration.
-
Add a fixed amount of the SIL-IS to all samples, calibration standards, and quality control samples early in the sample preparation process.
-
Perform the sample extraction and analysis as usual.
-
Quantify Fluometuron by calculating the ratio of the peak area of the native analyte to the peak area of the SIL-IS. This ratio is then used to determine the concentration from a calibration curve prepared with the same analyte-to-IS ratio.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
References
Resolving chromatographic peak issues for Fluometuron and Fluometuron-d6
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Fluometuron and its deuterated internal standard, Fluometuron-d6.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific chromatographic problems in a question-and-answer format.
Peak Shape Problems
1. Why are my Fluometuron and this compound peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2] It can lead to inaccurate integration and reduced resolution.[2]
Potential Causes & Solutions:
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Secondary Interactions: Strong interactions can occur between the basic functional groups of the analytes and acidic silanol groups on the column packing material.[1][2]
-
Solution: Operate the mobile phase at a lower pH to ensure the silanol groups are protonated, minimizing these secondary interactions. Consider using a highly deactivated or "end-capped" column to reduce surface activity.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample. If the peak shape becomes more symmetrical with a lower concentration, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can cause tailing.
-
Solution: Implement a column washing procedure (see Experimental Protocols). If the problem persists, the column may need to be replaced.
-
-
Dead Volume: Excessive tubing length or poorly made connections can increase extra-column volume, contributing to peak tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
2. What causes peak fronting for Fluometuron and its internal standard?
Peak fronting, an asymmetry where the first half of the peak is broader, is often a sign of column overload or poor sample solubility.
Potential Causes & Solutions:
-
Column Overload: This is a primary cause of peak fronting.
-
Solution: Decrease the amount of sample loaded onto the column by reducing the injection volume or sample concentration.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
-
-
Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to peak shape issues.
-
Solution: Verify that your method parameters are within the column manufacturer's specifications.
-
3. My Fluometuron peak is splitting into two. What should I do?
Peak splitting can manifest as a "shoulder" on the main peak or two distinct peaks.
Potential Causes & Solutions:
-
Mismatch between Injection Solvent and Mobile Phase: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak splitting.
-
Solution: Prepare your sample in the mobile phase or a weaker solvent.
-
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample flow path, causing splitting. If all peaks in the chromatogram are split, this is a likely cause.
-
Solution: Replace the column inlet frit or the entire column.
-
-
Void at the Column Inlet: A void or channel in the column packing material can also lead to peak splitting. This can happen if the column is dropped or subjected to high-pressure shocks.
-
Solution: This issue is often irreversible, and the column will likely need to be replaced.
-
Retention Time & Resolution Issues
4. Why are the retention times for Fluometuron and this compound shifting?
Unstable retention times can compromise peak identification and quantification.
Potential Causes & Solutions:
-
Changes in Mobile Phase Composition: In reversed-phase chromatography, even small changes in the organic solvent concentration can significantly impact retention times.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Use an HPLC-grade solvent.
-
-
Fluctuations in Column Temperature: Temperature variations can cause retention time drift.
-
Solution: Use a column oven to maintain a consistent temperature. A 1°C change can alter retention time by 1-2%.
-
-
Column Equilibration: Insufficient column equilibration time between injections can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
5. How can I improve the resolution between Fluometuron and other components in my sample?
Poor resolution can be due to co-eluting matrix components or degradation products of Fluometuron, such as desmethylfluometuron (DMF).
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The mobile phase may not be optimized for separating Fluometuron from other compounds.
-
Solution: Adjust the mobile phase gradient or isocratic composition. A shallower gradient can often improve resolution.
-
-
Inefficient Column: The column may have lost its efficiency.
-
Solution: Check the column's performance by injecting a standard. If the efficiency is low, it may need to be cleaned or replaced.
-
Quantitative Data Summary
The following tables summarize typical quantitative data before and after troubleshooting common chromatographic issues.
Table 1: Troubleshooting Peak Tailing
| Parameter | Before Troubleshooting | After Implementing Solution (e.g., pH adjustment) |
| Tailing Factor (Asymmetry Factor) | > 1.5 | 1.0 - 1.2 |
| Peak Width (at half height) | 0.25 min | 0.15 min |
| Resolution (Rs) from nearest peak | 1.2 | > 1.5 |
Table 2: Addressing Peak Splitting
| Parameter | Before Troubleshooting | After Implementing Solution (e.g., matching sample solvent to mobile phase) |
| Peak Shape | Split peak with two maxima | Single, symmetrical Gaussian peak |
| Peak Height | Reduced | Increased |
| Reproducibility of Peak Area (%RSD) | > 15% | < 5% |
Experimental Protocols
Protocol 1: Column Flushing and Cleaning
This protocol is designed to remove contaminants from a C18 column used for Fluometuron analysis.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.
-
Flush with Mobile Phase without Buffer: Run 100% HPLC-grade water through the column for 20-30 minutes to remove any buffer salts.
-
Organic Solvent Wash: Flush the column with 100% acetonitrile or methanol for 30-60 minutes.
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Stronger Solvent Wash (for stubborn contaminants): If contamination persists, a stronger solvent wash may be necessary. A common sequence is:
-
100% Isopropanol (20-30 minutes)
-
100% Methylene Chloride (20-30 minutes) - Ensure your column is compatible.
-
100% Isopropanol (20-30 minutes)
-
-
Re-equilibrate the Column: Flush with the organic component of your mobile phase (e.g., acetonitrile) for 20 minutes, followed by the initial mobile phase conditions for at least 30 minutes, or until the baseline is stable.
Protocol 2: Sample Preparation for Optimal Peak Shape
-
Extraction: Extract Fluometuron and this compound from the sample matrix using an appropriate solvent, such as acetonitrile/water (80:20, v/v).
-
Centrifugation: Centrifuge the extract to pellet any particulate matter.
-
Dilution: Dilute an aliquot of the supernatant with a solvent that is weaker than or equal in strength to the initial mobile phase. For example, if your gradient starts at 30% acetonitrile in water, dilute your sample in a 30% or lower acetonitrile solution.
-
Filtration: Filter the diluted sample through a 0.22 µm filter to remove any remaining particulates that could block the column frit.
Visualizations
Below are diagrams illustrating troubleshooting workflows and logical relationships.
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: Root causes and solutions for peak tailing.
References
Calibration curve linearity issues in Fluometuron quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Fluometuron, with a specific focus on calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for Fluometuron quantification?
A1: Fluometuron is typically analyzed using chromatographic methods coupled with various detectors. The most common techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like soil and water.[1][2][3][4]
Q2: What are the typical causes of a non-linear calibration curve in Fluometuron analysis?
A2: Non-linear calibration curves in Fluometuron analysis can arise from several factors:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve. This is a common issue with UV detectors when absorbance values exceed their linear range (typically above 1.0-1.5 Absorbance Units).[5]
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, water, or plant material) can interfere with the ionization of Fluometuron in the mass spectrometer source, leading to either ion suppression or enhancement. This can significantly affect the linearity of the response.
-
Sample Preparation Issues: Inaccurate dilutions of standards, incomplete extraction of Fluometuron from the sample matrix, or the presence of particulates can all contribute to non-linearity.
-
Analyte Degradation: Fluometuron may degrade during sample preparation or analysis, especially if exposed to harsh pH conditions or high temperatures, although it is generally stable.
-
Instrumental Factors: Issues with the injector, such as inconsistent injection volumes, or problems with the pump delivering a stable mobile phase flow rate, can lead to poor linearity. A contaminated or degraded analytical column can also be a source of the problem.
Q3: How can I troubleshoot a non-linear calibration curve for Fluometuron?
A3: A systematic approach is crucial for troubleshooting. The following flowchart outlines a logical sequence of steps to identify and resolve the root cause of non-linearity.
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Troubleshooting Guides
Issue 1: Downward Curvature at High Concentrations
Symptom: The calibration curve is linear at lower concentrations but bends downwards and flattens at higher concentrations.
Probable Cause: Detector Saturation.
Solutions:
-
Extend the Dilution Series: Prepare and analyze standards at lower concentrations to identify the linear range of the detector.
-
Reduce Injection Volume: Injecting a smaller volume of the standards can help avoid overloading the detector.
-
Check Detector Specifications: Consult the instrument manual for the specified linear dynamic range of your detector. For UV detectors, aim to keep the maximum absorbance below 1.0 AU.
Issue 2: Poor Linearity (Low R²) Across the Entire Calibration Range
Symptom: The data points are scattered, and the coefficient of determination (R²) is below the acceptable limit (typically >0.99).
Probable Causes:
-
Errors in standard preparation.
-
A contaminated or degraded analytical column.
-
Inconsistent injection volumes.
Solutions:
-
Verify Standard Preparation: Re-prepare the stock and working standards, ensuring accurate weighing and dilutions using calibrated volumetric flasks and pipettes.
-
Assess Column Performance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Check Autosampler Precision: Inspect the autosampler for leaks or issues with the injection syringe. Perform a precision test to confirm consistent injection volumes.
Issue 3: Significant Y-Intercept or Non-Linearity at Low Concentrations
Symptom: The calibration curve does not pass through the origin or shows a curve at the lower concentration points.
Probable Causes:
-
Matrix Effects: Co-eluting matrix components can enhance or suppress the signal, particularly at low analyte concentrations.
-
Adsorption of Analyte: Fluometuron may adsorb to active sites in the injector liner or column, affecting the amount that reaches the detector, especially at lower concentrations.
Solutions:
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of Fluometuron to compensate for matrix effects.
-
Method of Standard Additions: This method can be used to quantify the analyte in the presence of matrix effects by adding known amounts of the standard to the sample.
-
Improve Sample Cleanup: Enhance the sample preparation procedure to remove interfering matrix components. This may involve using different solid-phase extraction (SPE) sorbents or additional cleanup steps.
-
Use an Inert Flow Path: If adsorption is suspected, using an instrument with an inert flow path (e.g., PEEK tubing and fittings) can minimize this issue.
Experimental Protocols
LC-MS/MS Method for Fluometuron in Soil
This protocol is a summary of a validated method for the determination of Fluometuron in soil.
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 250-mL glass container.
-
Add 100 mL of an acetonitrile/water (80:20, v/v) solution.
-
Extract on a horizontal flatbed shaker for approximately 2 hours.
-
Centrifuge an aliquot of the crude extract.
-
Dilute 0.5 mL of the supernatant with 0.5 mL of water and transfer to an LC vial for analysis.
2. LC-MS/MS Conditions:
| Parameter | Value |
| LC System | Agilent HPLC system or equivalent |
| MS System | API 5000 triple quadrupole mass spectrometer or equivalent |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transitions | Quantifier: m/z 233 → 160; Qualifier: m/z 233 → 72 |
3. Calibration:
-
Prepare calibration standards in a solvent mixture of acetonitrile/water (1:1, v/v). A typical linear range is 0.1 ng/mL to 10 ng/mL.
Experimental Workflow Diagram
Caption: A generalized workflow from sample collection to final quantification.
Quantitative Data Summary
The following tables summarize typical validation parameters for Fluometuron quantification methods.
Table 1: Linearity and Quantification Limits for Fluometuron in Soil by LC-MS/MS
| Parameter | Value |
| Linear Range | 0.1 ng/mL to 10 ng/mL |
| Equivalent in Soil | 0.002 mg/kg to 0.20 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Limit of Detection (LOD) | ~0.003 mg/kg |
| Correlation Coefficient (R²) | > 0.99 |
Table 2: Recovery Data for Fluometuron in Water Samples
| Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.0500 µg/L (LOQ) | 95.7 | 5.4 |
| 0.500 µg/L (10x LOQ) | 98.3 | 3.2 |
References
Identifying and mitigating interference in Fluometuron-d6 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluometuron-d6 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our analysis?
This compound is a stable isotope-labeled version of the herbicide Fluometuron. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Because it has nearly identical chemical and physical properties to the non-labeled Fluometuron (the analyte), it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[1]
Q2: What are the typical mass transitions (MRM transitions) for Fluometuron and its metabolites in LC-MS/MS analysis?
For Fluometuron, the precursor ion is typically m/z 233. The most common multiple reaction monitoring (MRM) transitions are:
It is crucial to monitor both a quantifier and a qualifier ion to ensure the specific detection of Fluometuron and to avoid false positives.[3]
Q3: What are "matrix effects," and how can they interfere with my this compound analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., soil, water, biological fluids).[4] These effects can lead to either signal suppression (lower than expected analyte response) or signal enhancement (higher than expected analyte response), both of which can result in inaccurate quantification. Even when using a deuterated internal standard like this compound, differential matrix effects can occur if the analyte and the internal standard do not perfectly co-elute.
Q4: How can I determine if matrix effects are impacting my analysis?
You can assess the presence and extent of matrix effects using a post-extraction addition experiment. This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte in a pure solvent. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A value close to 0% indicates a negligible matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.
Q5: What are the best practices for storing this compound stock solutions and prepared samples?
Stock solutions of this compound should be prepared in a suitable organic solvent, such as acetonitrile, and stored refrigerated (e.g., 1-10°C) and protected from light. Prepared samples should be analyzed as soon as possible. If storage is necessary, they should be kept at low temperatures (e.g., -18°C) to minimize degradation. Stability studies have shown that Fluometuron is stable in various matrices for extended periods when stored frozen.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
| Possible Cause | Troubleshooting Step |
| Poor Co-elution of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. | - Overlay the chromatograms of Fluometuron and this compound to verify co-elution. - If they are not co-eluting, consider adjusting the chromatographic gradient or using a column with slightly lower resolution. |
| Isotopic Impurity of Internal Standard: The this compound standard may contain a small amount of the unlabeled Fluometuron, which can lead to an overestimation of the analyte concentration. | - Verify the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS) or by consulting the certificate of analysis. - If significant unlabeled analyte is present, you may need to account for it in your calculations or obtain a new, higher-purity standard. |
| Back-Exchange of Deuterium: In certain matrices or under specific pH conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding environment. | - Assess the stability of the deuterated label in your sample matrix by incubating the internal standard in the matrix for varying amounts of time before extraction and analysis. - If back-exchange is observed, consider adjusting the pH of your extraction solvent or using a different deuterated internal standard with more stable labeling. |
| Differential Matrix Effects: Even with co-elution, the analyte and internal standard may experience different degrees of ion suppression or enhancement. | - Perform a matrix effect evaluation as described in FAQ 4. - If significant differential matrix effects are present, further sample cleanup may be necessary. |
Issue 2: High Signal Variability of this compound Internal Standard
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation: Variations in extraction efficiency or sample cleanup can lead to different levels of matrix components in the final extract, causing variable ion suppression or enhancement of the internal standard. | - Ensure consistent and reproducible sample preparation by following a standardized protocol. - Consider using an automated sample preparation system to minimize human error. |
| Matrix Effects Varying Between Samples: Different samples, even of the same matrix type (e.g., soil from different locations), can have different compositions, leading to varying matrix effects. | - Prepare matrix-matched calibration standards using a blank matrix that is representative of your samples. - If a representative blank matrix is not available, consider using the standard addition method for quantification. |
| Instrumental Instability: Fluctuations in the mass spectrometer's performance can cause signal variability. | - Check the stability of the ionization spray and the system pressure. - Perform a system calibration and tune the mass spectrometer according to the manufacturer's recommendations. |
Quantitative Data Summary
| Parameter | Matrix | Method | Value | Reference(s) |
| Recovery | Fruits and Vegetables | QuEChERS | 98% (average) | |
| Water | QuEChERS | 63-116% | ||
| Sediment | QuEChERS | 48-115% | ||
| Tomatoes | QuEChERS | 92.3-108.1% | ||
| Relative Standard Deviation (RSD) | Fruits and Vegetables | QuEChERS | <10% | |
| Water | QuEChERS | <12% | ||
| Sediment | QuEChERS | <16% | ||
| Tomatoes | QuEChERS | <20% | ||
| Limit of Quantification (LOQ) | Soil | LC-MS/MS | 0.01 mg/kg | |
| Water | UHPLC-MS/MS | 0.1-0.2 µg/L |
Experimental Protocols
Protocol 1: Extraction of Fluometuron from Soil Samples
This protocol is adapted from the EPA method for the determination of Fluometuron and its degradates in soil.
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.
-
Add 100 mL of an acetonitrile/water mixture (80:20, v/v).
-
Fortify the sample with an appropriate concentration of this compound internal standard.
-
Shake the bottle on a horizontal flatbed shaker for approximately 2 hours.
-
Transfer an aliquot of the crude extract to a centrifuge tube and centrifuge for 5 minutes at approximately 6500 x g.
-
Take a 0.5 mL aliquot of the supernatant and dilute it with 0.5 mL of water.
-
Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
Protocol 2: Analysis of Fluometuron in Water Samples
This protocol is based on the direct injection method described in the EPA environmental chemistry method.
-
Transfer 1 mL of the water sample into a glass vial.
-
Fortify the sample with the this compound internal standard.
-
If preparing calibration standards, add the appropriate concentration of the Fluometuron standard.
-
The sample is now ready for direct injection into the HPLC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inconsistent results.
References
Purity Assessment of Fluometuron-d6: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of the Fluometuron-d6 analytical standard.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity aspects to consider for the this compound analytical standard?
When assessing the purity of this compound, two key parameters are crucial:
-
Isotopic Purity/Enrichment: This refers to the percentage of the molecule that is fully deuterated at the specified positions. High isotopic enrichment (typically ≥98%) is essential to minimize interference from the unlabeled analyte.[1]
-
Chemical Purity: This indicates the percentage of the material that is the specified compound, free from other chemical impurities. A high chemical purity (generally >99%) ensures that the standard is not contaminated with other substances that could interfere with the analysis.[1]
Q2: Why is my deuterated internal standard showing the signal of the unlabeled analyte?
This issue, often termed "crosstalk," can arise from two primary sources:
-
Presence of Unlabeled Analyte: The this compound standard may contain a small amount of unlabeled fluometuron as an impurity.[1]
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix. This is more likely if the deuterium labels are in chemically labile positions (e.g., on heteroatoms like N or O).[2][3]
Q3: My this compound standard and the native fluometuron have different retention times in my LC-MS analysis. What could be the cause?
A chromatographic shift between the deuterated standard and the native analyte is a known phenomenon. This can be attributed to the slight differences in polarity and molecular interactions with the stationary phase due to the presence of deuterium atoms.
Q4: I am observing variable and inconsistent responses for my this compound internal standard. What are the potential causes?
Inconsistent internal standard response can be due to several factors:
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix.
-
Variable Extraction Recovery: There might be differences in the extraction efficiency between fluometuron and this compound from the sample matrix.
-
In-source Instability: The deuterated standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the native analyte.
Troubleshooting Guides
Issue 1: Presence of Unlabeled Fluometuron in the Deuterated Standard
Symptoms:
-
A significant signal for the unlabeled fluometuron is detected when analyzing a blank sample spiked only with the this compound standard.
Troubleshooting Steps:
-
Quantify the Contribution: Prepare a sample containing only the this compound standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled fluometuron.
-
Evaluate against LLOQ: The response for the unlabeled analyte in the internal standard solution should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for your assay.
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity. If the observed contribution is higher than expected, contact the supplier.
Logical Workflow for Investigating Unlabeled Analyte Presence
Caption: Workflow for assessing the contribution of unlabeled analyte in the this compound standard.
Issue 2: Isotopic Exchange (H/D Exchange)
Symptoms:
-
Decreasing signal for the deuterated standard over time.
-
An apparent increase in the concentration of the unlabeled analyte.
Troubleshooting Steps:
-
Review Labeling Position: Check the CoA to confirm the location of the deuterium labels. Labels on stable, non-exchangeable positions are preferred.
-
Control pH: Maintain a neutral pH for your samples and mobile phases, as acidic or basic conditions can catalyze H/D exchange. Avoid storing the standard in acidic or basic solutions.
-
Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.
Signaling Pathway for Isotopic Exchange
Caption: Factors contributing to isotopic exchange and its analytical consequences.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is based on methodologies described for fluometuron analysis.
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as acetonitrile, and bring it to volume.
-
Store the stock solution in the dark at refrigerated temperatures (2-8 °C).
-
-
Working Solution Preparation:
-
Prepare intermediate and final working solutions by serially diluting the stock solution with the appropriate solvent (e.g., a mixture of acetonitrile and water).
-
These solutions should be prepared fresh as needed or stored under validated conditions.
-
Protocol 2: Purity Assessment by LC-MS/MS
-
Chromatographic Conditions:
-
HPLC System: Agilent HPLC system or equivalent.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 5000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and unlabeled fluometuron.
-
For fluometuron, one transition (e.g., m/z 233 → 160) can be used as the quantifier, and another (e.g., m/z 233 → 72) as a qualifier.
-
Appropriate transitions for this compound would be selected based on its mass shift.
-
-
Data Presentation
Table 1: Hypothetical Purity Assessment Data for a Batch of this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥ 99.0% | 99.6% | HPLC-UV |
| Isotopic Enrichment | ≥ 98% | 99.2% | LC-MS |
| Unlabeled Fluometuron | Report Value | 0.15% | LC-MS/MS |
| Water Content | ≤ 0.5% | 0.2% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.1% | < 0.05% | Headspace GC-MS |
Table 2: Example Data for Assessing Contribution of Unlabeled Analyte
| Sample | Analyte | Concentration (ng/mL) | Peak Area | % of LLOQ Response |
| LLOQ Standard | Fluometuron | 0.5 | 1,500 | 100% |
| Blank + IS | This compound | 50 | 1,250,000 | - |
| Blank + IS | Fluometuron | Not Spiked | 210 | 14% |
In this example, the contribution of unlabeled fluometuron from the internal standard is 14% of the LLOQ response, which is below the typical acceptance limit of 20%.
References
Validation & Comparative
A Comparative Guide to Method Validation for Fluometuron Analysis Following SANCO/SANTE Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of the herbicide Fluometuron, with a focus on method validation according to the rigorous standards set by the European Commission's SANCO/SANTE guidelines. The primary focus is on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, presented alongside alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers and analytical scientists in selecting and validating appropriate methods for residue analysis of Fluometuron in various matrices.
Performance Requirements according to SANTE/11312/2021
The SANTE/11312/2021 guidance document outlines the method validation and quality control procedures for pesticide residue analysis in food and feed. Key performance criteria include:
| Parameter | Requirement |
| Linearity | A calibration curve with a coefficient of determination (R²) ≥ 0.99 is generally required. |
| Accuracy (Recovery) | Mean recoveries should be within the range of 70-120%.[1] |
| Precision (Repeatability, RSDr) | The relative standard deviation for repeatability (RSDr) should be ≤ 20%.[1] |
| Limit of Quantification (LOQ) | The lowest validated spiked level meeting the accuracy and precision criteria. For many pesticides, a default LOQ of 0.01 mg/kg is often targeted.[2] |
| Specificity | The method must be able to differentiate the analyte from other substances present in the sample matrix. |
Comparative Analysis of Fluometuron Detection Methods
The following table summarizes the performance of a validated LC-MS/MS method for Fluometuron analysis against the SANTE/11312/2021 guidelines and provides an overview of alternative methods.
| Method | Linearity (R²) | Accuracy (Recovery %) | Precision (RSDr %) | Limit of Quantification (LOQ) | Specificity |
| LC-MS/MS (Validated according to SANCO guidelines) | ≥ 0.99 | 70-120% | ≤ 20% | 0.05 µg/L (in water) | High |
| HPLC-UV | Typically ≥ 0.99 | 90-97% (for other pesticides) | < 3% (for other pesticides) | 0.05 mg/L (for other pesticides) | Moderate |
| GC-MS | Typically ≥ 0.99 | 70-120% (multi-residue methods) | ≤ 20% (multi-residue methods) | 0.01-0.05 mg/kg (multi-residue methods) | High |
| ELISA | N/A (typically uses a standard curve with a 4-parameter logistic fit) | 80-120% (general kits) | < 10% (intra-assay, general kits) | Typically in the low µg/L range | High (dependent on antibody) |
Experimental Protocols
Validated LC-MS/MS Method for Fluometuron in Water
This protocol is based on a method independently validated according to SANCO/825/00 rev. 8.1 guidelines.[3]
1. Sample Preparation:
-
Water samples are used directly without cleanup.
2. LC-MS/MS System:
-
LC System: Agilent 1200 series or equivalent
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of Fluometuron and its metabolites.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
3. MS/MS Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Fluometuron and its metabolites (e.g., for Fluometuron: m/z 233.1 → 72.1).
-
Collision Energy and other MS parameters: Optimized for maximum sensitivity and specificity for each analyte.
4. Calibration:
-
Matrix-matched calibration standards are prepared in control water matrix over a concentration range relevant to the expected residue levels and the LOQ.
Method Validation Workflow and Parameters
The following diagrams illustrate the typical workflow for method validation according to SANCO/SANTE guidelines and the key parameters assessed.
Discussion of Alternative Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a widely available and cost-effective technique. For compounds with a suitable chromophore like Fluometuron, it can provide good linearity and precision.[4] However, its specificity is lower than mass spectrometric methods, making it more susceptible to matrix interferences, which can be a significant challenge in complex samples like soil or food extracts. While validation data for Fluometuron residue analysis was not found, methods for other pesticides have shown good recovery and precision.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. While Fluometuron can be analyzed by GC-MS, it may require derivatization. GC-MS and especially GC-MS/MS offer high specificity and sensitivity. Multi-residue methods using GC-MS/MS have been validated according to SANCO guidelines and show excellent performance for a wide range of pesticides. However, developing a robust method for a specific compound like Fluometuron in a complex matrix can be time-consuming.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method that relies on the specific binding of an antibody to the target analyte. Commercial ELISA kits can be very sensitive and specific. The main advantages of ELISA are its speed, ease of use, and the potential for field-based analysis. However, ELISA results are often considered semi-quantitative and may require confirmation by a chromatographic method. The performance of an ELISA kit is highly dependent on the quality of the antibody and can be affected by cross-reactivity with structurally similar compounds. Validation of commercial ELISA kits typically includes assessment of intra- and inter-assay precision, recovery, and linearity of dilution.
Conclusion
For the regulatory analysis of Fluometuron residues, a method validated according to SANCO/SANTE guidelines is essential. The presented LC-MS/MS method demonstrates compliance with these stringent requirements, offering high sensitivity, specificity, accuracy, and precision. While alternative methods like HPLC-UV, GC-MS, and ELISA have their own merits and can be suitable for specific applications, a thorough validation according to the same rigorous standards is necessary to ensure the reliability and comparability of the generated data. For screening purposes, ELISA can be a valuable tool, but positive findings should be confirmed by a validated chromatographic method like LC-MS/MS. The choice of the analytical method will ultimately depend on the specific requirements of the study, including the matrix, required limit of quantification, throughput needs, and available instrumentation.
References
The Gold Standard: Why Fluometuron-d6 is the Superior Internal Standard for Accurate Fluometuron Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Fluometuron, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Fluometuron-d6, a stable isotope-labeled (SIL) internal standard, with other potential internal standards, supported by established principles of analytical chemistry.
The primary challenge in quantifying analytes like Fluometuron in complex matrices such as soil, water, and biological tissues is the "matrix effect."[1][2] Co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[1] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and accurate quantification.
The Unrivaled Advantages of a Stable Isotope-Labeled Internal Standard
This compound, in which six hydrogen atoms are replaced with deuterium, is chemically identical to Fluometuron in terms of its physicochemical properties. This structural similarity is the cornerstone of its superiority as an internal standard.
Key Advantages of this compound:
-
Identical Chromatographic Behavior: this compound co-elutes perfectly with the unlabeled Fluometuron, ensuring that both compounds are subjected to the exact same matrix effects at the same point in time during the analysis.
-
Similar Ionization Efficiency: As the ionization process in the mass spectrometer is primarily influenced by the molecule's chemical structure, this compound and Fluometuron exhibit nearly identical ionization responses. This allows for precise correction of any signal fluctuations caused by matrix interference.
-
Compensation for Sample Preparation Variability: Any loss of analyte during the extraction and sample clean-up steps will be mirrored by a proportional loss of this compound. This ensures that the ratio of the analyte to the internal standard remains constant, leading to a more accurate final concentration measurement.
Performance Comparison: this compound vs. Alternative Internal Standards
While other compounds can be used as internal standards, they inherently lack the precision and accuracy offered by a stable isotope-labeled analog. The most common alternatives are structurally similar compounds (analogs) or compounds that are simply not expected to be present in the sample.
| Performance Metric | This compound | Structural Analog Internal Standard | No Internal Standard |
| Compensation for Matrix Effects | Excellent | Partial to Poor | None |
| Accuracy | High | Moderate to Low | Low |
| Precision (Reproducibility) | High | Moderate | Low |
| Correction for Sample Loss | Excellent | Partial | None |
| Method Robustness | High | Moderate | Low |
Experimental Evidence and Methodologies
The use of deuterated analogs as internal standards has been shown to significantly improve the accuracy and precision of quantitative analysis in complex matrices. For instance, in the analysis of other pesticides, the use of isotopically labeled internal standards resulted in accuracy percentages falling within 25% and relative standard deviations (RSD) dropping under 20%, compared to much larger errors when no internal standard or a non-isotopic standard was used.
General Experimental Protocol for Fluometuron Analysis using LC-MS/MS
The following provides a typical workflow for the analysis of Fluometuron in an environmental sample using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
A homogenized sample (e.g., 10 g of soil) is weighed into a centrifuge tube.
-
A known amount of this compound internal standard solution is added.
-
Acetonitrile is added, and the sample is shaken vigorously.
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
The sample is centrifuged, and an aliquot of the upper acetonitrile layer is taken.
-
The extract is subjected to dispersive solid-phase extraction (d-SPE) for cleanup by adding a sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
The sample is centrifuged again, and the final extract is filtered before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The sample extract is injected into an LC system, typically with a C18 column, to separate Fluometuron from other compounds. A gradient elution with mobile phases such as water with formic acid and acetonitrile is commonly used.
-
Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Fluometuron and this compound. Specific precursor-to-product ion transitions are monitored for each compound.
3. Quantification
-
A calibration curve is prepared using standards containing known concentrations of Fluometuron and a constant concentration of this compound.
-
The ratio of the peak area of Fluometuron to the peak area of this compound is plotted against the concentration of Fluometuron.
-
The concentration of Fluometuron in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
References
Comparative Analysis of Analytical Methods for Fluometuron Determination in Cotton and Related Matrices
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Performance
The accurate and reliable determination of Fluometuron, a widely used herbicide in cotton cultivation, is crucial for ensuring food safety, environmental monitoring, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the quantification of Fluometuron in cotton and related matrices. While a dedicated, publicly available inter-laboratory study on Fluometuron in cotton was not identified, this document synthesizes data from various method validation studies to offer insights into the performance of different analytical techniques.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different analytical methods for the determination of pesticide residues, including relevant data that can inform the selection of a method for Fluometuron analysis in cotton-related matrices.
| Method | Matrix | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Modified QuEChERS with GC-MS | Textile Samples | Various Pesticides | 10 | 20 | 71.3 - 118.4 | 0.2 - 19.9 | [1] |
| Modified Liquid-Liquid Extraction with GC-ECD/NPD | Crude Cottonseed Oil | 14 Lipophilic Pesticides | 41 - 96 | 125 - 264 | 71.6 - 140.0 | 9.7 - 33.0 | [2] |
| QuEChERS with HPLC | Cottonseed, Cotton Plant, Soil | Fluridone | 0.90 - 1.08 | 3.0 - 3.3 | 85.1 - 95.1 | 0.35 - 4.57 | [3] |
| UPLC-MS/MS | Tomato | 51 Pesticides | - | 10 (for 82% of pesticides) | 70 - 120 | < 20 | [4] |
Note: Data for Fluridone and other pesticides are included to provide a comparative context for analytical method performance in relevant matrices, given the absence of a direct inter-laboratory study for Fluometuron in cotton.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols from the cited studies.
Modified QuEChERS with GC-MS for Pesticide Residues in Textile Samples
This method was developed for the determination of 33 pesticide residues in textile samples.
-
Sample Preparation: A representative sample of the textile is taken.
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of pesticide residues.
-
Cleanup: The extract is cleaned up to remove interfering matrix components.
-
Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in the multiple reaction monitoring (MRM) mode for the identification and quantification of the target pesticides.[1]
Modified Liquid-Liquid Extraction with GC-ECD/NPD for Pesticides in Crude Cottonseed Oil
This study focused on developing a method for 14 lipophilic pesticides in the complex matrix of crude cottonseed oil.
-
Extraction: A modified liquid-liquid partitioning method using acetonitrile and n-hexane (10:1 v/v) is used for pesticide extraction.
-
Cleanup: A combination of activated charcoal and primary secondary amine (PSA) is utilized for the cleanup of the extract to minimize matrix effects.
-
Analysis: The pesticide residues are determined using Gas Chromatography (GC) equipped with an Electron Capture Detector (ECD) and a Nitrogen-Phosphorus Detector (NPD). An inter-laboratory comparison was also conducted as part of the validation.
QuEChERS with HPLC for Fluridone in Cotton Matrices
This study details a method for the analysis of the herbicide Fluridone in soil, cotton plants, and cottonseed.
-
Extraction: The QuEChERS method is used for the extraction of Fluridone from the different matrices.
-
Analysis: The determination of Fluridone is carried out using High-Performance Liquid Chromatography (HPLC). The method was validated according to SANTE guidelines.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of pesticide residues in cotton, from sample reception to final analysis. This represents a typical logical flow that would be followed in an inter-laboratory study.
Caption: Generalized workflow for pesticide residue analysis in an inter-laboratory study.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between different stages of method validation and an inter-laboratory study, highlighting the key parameters assessed.
References
Isotope Dilution Method for Fluometuron Analysis: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of active compounds like the herbicide fluometuron is critical. This guide provides a comparative analysis of the isotope dilution (ID) method against other common analytical techniques for fluometuron determination, supported by experimental data. The isotope dilution method, particularly when coupled with mass spectrometry (IDMS), is presented as a benchmark for accuracy and precision.
The principle of the isotope dilution method lies in the introduction of a known amount of an isotopically labeled version of the analyte (in this case, fluometuron) into the sample at the earliest stage of analysis. This labeled internal standard (IS) is chemically identical to the analyte and experiences the same physical and chemical effects throughout sample preparation and analysis, such as extraction losses, matrix effects, and instrument variability. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved.[1]
Comparative Analysis of Analytical Methods for Fluometuron
The following table summarizes the performance of the isotope dilution method in comparison to other analytical techniques for the quantification of fluometuron. While specific isotope dilution data for fluometuron is not publicly available in a single comprehensive study, the data presented for the ID-LC-MS/MS method is based on the typical performance characteristics of this technique as demonstrated for other pesticides and small molecules.[2][3]
| Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Limit of Quantification (LOQ) | Instrumentation |
| Isotope Dilution LC-MS/MS (Typical) | Various (Water, Soil, Biota) | 90 - 112%[2] | < 15%[4] | Low ng/L to µg/kg range | Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) |
| External Standard LC-MS/MS | Water | 70.0 - 120% | < 20% | 0.05 µg/L | Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix-Matched LC-MS/MS | Soil | 80 - 110% (approx.) | < 20% | 0.01 mg/kg | Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard GC-MS | Water | Mean absolute recovery: 107% | Not specified | 0.02 - 0.05 µg/L | Gas Chromatography - Mass Spectrometry (GC-MS) |
| Spectrophotometry | Water, Soil | 82.12 - 97.80% | Not specified | 0.238 µg/mL | UV-Vis Spectrophotometer |
Experimental Protocols
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This method represents the state-of-the-art for accurate quantification.
-
Sample Preparation : A known quantity of isotopically labeled fluometuron internal standard is added to the sample (e.g., water, soil extract).
-
Extraction : The sample is extracted using an appropriate technique, such as solid-phase extraction (SPE) for water or solvent extraction for soil.
-
Chromatographic Separation : The extract is injected into a liquid chromatograph (LC) to separate fluometuron from other matrix components. A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water (often with additives like formic acid).
-
Mass Spectrometric Detection : The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the native fluometuron and the isotopically labeled internal standard.
-
Quantification : The concentration of fluometuron is calculated based on the measured ratio of the response of the native analyte to that of the labeled internal standard.
External Standard/Matrix-Matched Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a common approach but is more susceptible to matrix effects.
-
Sample Preparation and Extraction : Samples are prepared and extracted without the addition of an internal standard.
-
Calibration : A calibration curve is generated using a series of external standards prepared in a clean solvent (external standard) or in a blank matrix extract (matrix-matched).
-
LC-MS/MS Analysis : The analysis is performed as described for the isotope dilution method.
-
Quantification : The concentration of fluometuron in the sample is determined by comparing its response to the calibration curve. The use of matrix-matched standards can help to compensate for some matrix effects.
Internal Standard Gas Chromatography-Mass Spectrometry (GC-MS)
This method uses a non-isotopically labeled internal standard.
-
Sample Preparation : A surrogate internal standard (a compound with similar chemical properties to fluometuron but not isotopically labeled) is added to the water sample.
-
Extraction : The sample is extracted using solid-phase extraction (SPE).
-
Derivatization (if necessary) : Some compounds may require derivatization to improve their volatility for GC analysis.
-
GC-MS Analysis : The extract is injected into a gas chromatograph coupled to a mass spectrometer. The concentration is determined by comparing the response of fluometuron to that of the internal standard.
Spectrophotometry
A simpler, but less specific and sensitive method.
-
Complexation : The method is based on the formation of a colored metal complex between fluometuron and Fe(III).
-
Measurement : The absorbance of the complex is measured at a specific wavelength (e.g., 347 nm) using a UV-Vis spectrophotometer.
-
Quantification : The concentration is determined from a calibration curve prepared from standards of known fluometuron concentrations.
Visualizing the Isotope Dilution Workflow
The following diagram illustrates the typical experimental workflow for the isotope dilution method in fluometuron analysis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to Extraction Solvents for Fluometuron from Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of herbicides like fluometuron from complex soil matrices is a critical first step for accurate quantification and environmental monitoring. The choice of extraction solvent significantly impacts recovery rates and the overall efficiency of the analytical method. This guide provides an objective comparison of different solvents for fluometuron extraction from soil, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Data Summary: Comparison of Extraction Solvents and Methods
The following table summarizes quantitative data from studies comparing different solvents and conditions for the extraction of fluometuron from soil.
| Extraction Method | Solvent System | Soil Type | Temperature (°C) | Static Cycles | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | Weswood clay loam | 50 | 3 | 78 | 8.1 | [1][2] |
| Accelerated Solvent Extraction (ASE) | Methanol | Weswood clay loam | 50 | 1 | 72 | 9.4 | [2] |
| Accelerated Solvent Extraction (ASE) | Methanol | Weswood clay loam | 50 | 2 | 76 | 12.4 | [2] |
| Accelerated Solvent Extraction (ASE) | Acetonitrile | Weswood clay loam | Not specified | Not specified | Less efficient than methanol | Not specified | [1] |
| Horizontal Flatbed Shaker | Acetonitrile/water (80:20, v/v) | Not specified | Ambient | Not specified | Method validated with RSD < 20% | < 20 |
Note: Direct comparison of recovery percentages between different studies should be done with caution due to variations in soil types, fortification levels, and analytical techniques.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are the protocols for the key experiments cited in this guide.
1. Accelerated Solvent Extraction (ASE) with Methanol and Acetonitrile
This method was optimized for the extraction of fluometuron from Weswood clay loam soils.
-
Sample Preparation: Soil samples are fortified with a known concentration of fluometuron. For example, a solution of fluometuron in water (with 0.2% v/v of a carrier solvent to improve solubility) can be applied to the soil in an extraction cell and allowed to equilibrate for 24 hours before extraction.
-
Instrumentation: An Accelerated Solvent Extractor (ASE) system is used.
-
Extraction Parameters:
-
Solvents Evaluated: Acetonitrile and Methanol.
-
Temperatures Evaluated: 50°C and 100°C.
-
Static Cycles Evaluated: 1, 2, and 3 cycles.
-
-
Optimized Protocol:
-
A 10 g soil sample is placed into an ASE extraction cell.
-
The cell is filled with methanol.
-
The sample is heated to 50°C.
-
A static extraction is performed for a set time.
-
The solvent is purged from the cell into a collection vial.
-
The process is repeated for a total of 3 static cycles to maximize extraction efficiency.
-
-
Analysis: The extract is then analyzed using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of fluometuron.
2. Shaker Extraction with Acetonitrile/Water
This method provides a conventional approach for fluometuron extraction.
-
Sample Preparation: A 10 g soil sample is weighed into a 250 mL screw-cap glass bottle.
-
Extraction Procedure:
-
100 mL of an acetonitrile/water mixture (80:20, v/v) is added to the soil sample.
-
The bottle is placed on a horizontal flatbed shaker and shaken for approximately 2 hours.
-
After shaking, the sample is centrifuged for 5 minutes at approximately 6500 x g to separate the soil particles from the extract.
-
-
Sample Preparation for Analysis:
-
A 0.5 mL aliquot of the centrifuged extract is taken.
-
The aliquot is diluted with 0.5 mL of water.
-
The diluted sample is transferred into a glass vial for analysis.
-
-
Analysis: The final extract is analyzed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of fluometuron from soil samples.
Caption: Workflow for fluometuron extraction and analysis from soil.
Discussion
The selection of an appropriate extraction solvent and method is a balance between efficiency, cost, time, and available instrumentation.
-
Methanol in Accelerated Solvent Extraction (ASE) has been shown to be highly efficient and reproducible for fluometuron extraction from clay loam soils, especially when combined with a moderate temperature of 50°C and multiple static cycles. Increasing the number of static cycles from one to three significantly improves recovery, indicating that repeated exposure of the soil to fresh solvent is beneficial.
-
Acetonitrile , while also a common solvent for pesticide extraction, was found to be less efficient than methanol under the tested ASE conditions for fluometuron. However, a mixture of acetonitrile and water (80:20, v/v) has been successfully used in a shaker extraction method, demonstrating its utility in different extraction techniques. The addition of water to acetonitrile can enhance the extraction of more polar compounds.
-
Accelerated Solvent Extraction (ASE) offers advantages over traditional methods like shaker or Soxhlet extraction by being more rapid and generating less solvent waste.
For the extraction of fluometuron from soil matrices, methanol appears to be a superior solvent when used in an Accelerated Solvent Extraction (ASE) system, providing the most efficient and reproducible results in the compared studies. The optimal conditions identified were a temperature of 50°C with three static cycles. While acetonitrile-based systems are also viable, particularly in shaker methods, the available data points to methanol being the solvent of choice for achieving high recovery rates of fluometuron with ASE. Researchers should consider the specific characteristics of their soil samples and analytical goals when selecting an extraction protocol.
References
A Comparative Guide: ELISA vs. LC-MS for High-Throughput Fluometuron Screening
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient screening of the herbicide fluometuron is critical in environmental monitoring, food safety, and toxicological studies. Two predominant analytical techniques employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of their performance characteristics, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Performance Characteristics
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, throughput, and cost. Below is a summary of the key performance indicators for ELISA and LC-MS in the context of fluometuron screening.
| Performance Characteristic | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody reaction | Separation by chromatography, detection by mass-to-charge ratio |
| Limit of Detection (LOD) | Typically in the low ng/mL range (e.g., ~0.05 - 0.25 ng/mL) | Can achieve sub ng/mL to pg/mL levels (e.g., <0.05 µg/L)[1] |
| Limit of Quantification (LOQ) | Generally in the range of 0.1 to 10 ng/mL | Routinely 0.01 mg/kg in soil and 0.05 µg/L in water[1][2] |
| Accuracy (Recovery) | Good, often with recoveries between 70-120% in validated kits | Excellent, with recoveries typically within 70-120%[3] |
| Precision (RSD) | Intra-assay precision <10%, Inter-assay precision <15% is common | High, with Relative Standard Deviations (RSD) often below 15-20%[3] |
| Specificity | High for the target analyte, but can be susceptible to cross-reactivity with structurally similar compounds | Very high, capable of distinguishing between structurally similar compounds and metabolites |
| Sample Throughput | High, suitable for screening large numbers of samples in parallel (96-well plate format) | Moderate to high, dependent on chromatography run time and autosampler capacity |
| Cost per Sample | Lower | Higher |
| Expertise Required | Relatively simple to perform with commercial kits | Requires skilled operators and expertise in method development and data analysis |
In-Depth Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like fluometuron, a competitive ELISA format is typically used.
Experimental Protocol for Fluometuron ELISA:
-
Coating: Microtiter plate wells are coated with antibodies specific to fluometuron.
-
Sample/Standard Incubation: A known amount of enzyme-labeled fluometuron is mixed with the sample or standard of unknown concentration. This mixture is then added to the antibody-coated wells.
-
Competitive Binding: The fluometuron in the sample competes with the enzyme-labeled fluometuron for binding to the limited number of antibody sites on the plate. Higher concentrations of fluometuron in the sample result in less binding of the enzyme-labeled fluometuron.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of fluometuron in the sample.
-
Quantification: A standard curve is generated by plotting the absorbance values of known concentrations of fluometuron. The concentration of fluometuron in the samples is then determined by interpolating from this standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is considered the gold standard for confirmatory analysis and low-level quantification of pesticides.
Experimental Protocol for Fluometuron LC-MS/MS:
-
Sample Preparation (QuEChERS Method for Soil):
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake or vortex for 5 minutes to extract the pesticides.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
An aliquot of the supernatant is taken for cleanup by dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.
-
The final extract is filtered and transferred to an autosampler vial for injection.
-
-
Liquid Chromatography (LC) Separation:
-
An aliquot of the prepared sample is injected into the LC system.
-
A C18 reversed-phase column is commonly used for separation.
-
A mobile phase gradient, typically consisting of water and acetonitrile or methanol with additives like formic acid or ammonium formate, is used to elute fluometuron and separate it from other components in the sample.
-
-
Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The fluometuron molecules are ionized, typically forming a protonated molecule [M+H]⁺.
-
In the first quadrupole (Q1), the precursor ion for fluometuron (e.g., m/z 233.1) is selected.
-
The precursor ion is then fragmented in the collision cell (q2) by collision-induced dissociation.
-
Specific product ions (e.g., m/z 72.1 and 46.0) are monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Quantification:
-
The instrument software records the signal intensity of the specific MRM transitions over time.
-
The concentration of fluometuron in the sample is determined by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.
-
Visualizing the Workflows
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows and the decision-making process for selecting the appropriate technique.
Figure 1: Experimental workflow for Fluometuron screening using ELISA.
Figure 2: Experimental workflow for Fluometuron analysis using LC-MS/MS.
Making the Right Choice: A Logical Approach
The decision between ELISA and LC-MS for fluometuron screening is often guided by the specific research question, the number of samples, and the required level of data quality.
Figure 3: Decision tree for selecting between ELISA and LC-MS/MS.
Conclusion
Both ELISA and LC-MS are powerful tools for the detection and quantification of fluometuron. ELISA excels as a high-throughput screening method, offering a cost-effective and rapid means to analyze a large number of samples. Its simplicity makes it accessible to a broader range of laboratory personnel. However, its semi-quantitative nature and potential for cross-reactivity necessitate confirmation of positive results by a more specific method.
LC-MS/MS, on the other hand, provides unparalleled sensitivity, specificity, and accuracy, making it the definitive method for confirmatory analysis and the quantification of fluometuron at trace levels. While the initial investment in instrumentation and the requirement for skilled operators are higher, the quality and reliability of the data are unsurpassed.
Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific goals of the study. For large-scale screening and monitoring programs, a tiered approach, utilizing ELISA for initial screening followed by LC-MS/MS for confirmation of positive samples, often represents the most efficient and cost-effective strategy.
References
A Researcher's Guide to Certified Reference Materials for Fluometuron Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the analysis of the herbicide Fluometuron, the use of high-quality Certified Reference Materials (CRMs) is fundamental to ensuring the validity of experimental data. This guide provides a comparison of commercially available Fluometuron CRMs, details on their specifications, and comprehensive experimental protocols for their use in common analytical techniques.
Comparison of Fluometuron Certified Reference Materials
| Supplier/Product Line | Product Number | Format | Concentration | Solvent | Purity | Storage Condition |
| AccuStandard | P-014S | Solution | 100 µg/mL | Acetonitrile | Not Specified | Freezer (< -10 °C)[1] |
| LGC Standards (Dr. Ehrenstorfer) | DRE-C13730000 | Neat | - | - | 99.5% | +20°C[2] |
| Sigma-Aldrich (PESTANAL®) | 31198 | Neat | - | - | Analytical Standard | 2-8°C |
Note: "Neat" refers to the pure compound. "Analytical Standard" grade implies high purity suitable for analytical applications.[3] Purity for solutions is often not provided as the certified property is the concentration.
Experimental Protocols for Fluometuron Analysis
The choice of analytical method depends on the matrix and the required sensitivity. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for Fluometuron analysis.
Analysis of Fluometuron in Soil by HPLC-MS/MS
This method is adapted from the US Environmental Protection Agency (EPA) Method 50556601 for the determination of Fluometuron in soil.
a. Sample Preparation (Extraction)
-
Weigh 10 g of homogenized soil into a 250 mL screw-cap glass bottle.
-
Add 100 mL of an 80:20 (v/v) mixture of acetonitrile and water.
-
Shake the bottle for approximately 2 hours on a horizontal flatbed shaker.
-
Centrifuge the sample for 5 minutes at approximately 6500 x g.
-
Take a 0.5 mL aliquot of the supernatant and dilute it with 0.5 mL of water.
-
Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
b. HPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, linear gradient to 5% A over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| Precursor Ion (m/z) | 233.1 |
| Product Ions (m/z) | 160.1 (Quantifier), 72.1 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
c. Preparation of Calibration Standards
-
Prepare a stock solution of the Fluometuron CRM (e.g., from a neat standard) in acetonitrile at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (matching the final sample solvent composition) to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
Analysis of Fluometuron in Water by GC-MS
This protocol is based on the methodology described by the U.S. Geological Survey for the analysis of herbicides in water.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter the water sample through a 0.7 µm glass fiber filter.
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, dry the cartridge under vacuum for 10 minutes.
-
Elute the retained Fluometuron from the cartridge with 5 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 6890 or equivalent with a split/splitless injector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 70°C (hold 2 min), ramp to 180°C at 25°C/min, then to 280°C at 5°C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL (splitless) |
| MS System | Mass selective detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | 232 (Molecular ion), 160, 72 |
c. Preparation of Calibration Standards
-
Prepare a stock solution of the Fluometuron CRM in ethyl acetate at a concentration of 100 µg/mL.
-
Perform serial dilutions of the stock solution with ethyl acetate to prepare calibration standards in the range of 10 ng/mL to 1000 ng/mL.
Workflow and Comparison Visualizations
The following diagrams, generated using Graphviz, illustrate the analytical workflow and a conceptual comparison of CRM performance characteristics.
References
A Researcher's Guide to Assessing Measurement Uncertainty in Fluometuron Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like the herbicide Fluometuron is paramount. Beyond simple measurement, understanding the uncertainty associated with these quantifications is critical for ensuring the reliability and comparability of results. This guide provides a comparative overview of analytical methods for Fluometuron quantification, focusing on the assessment of measurement uncertainty, and is supported by experimental data and detailed protocols.
The reliability of an analytical result is indicated by its measurement uncertainty, which provides a range of values within which the true value is expected to lie.[1][2] This uncertainty arises from various potential sources throughout the analytical process, including sample preparation, instrument variation, and calibration standards.[2][3] Two primary approaches are used to estimate this uncertainty: the "bottom-up" method, which identifies and quantifies individual sources of uncertainty, and the "top-down" approach, which uses data from method validation and inter-laboratory studies to estimate the overall uncertainty.[4]
Comparative Performance of Analytical Methods for Fluometuron Quantification
Several analytical techniques are employed for the quantification of Fluometuron in various matrices such as water and soil. The choice of method often depends on factors like required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and spectrophotometry are two common methods.
Below is a summary of their performance characteristics based on validation studies.
| Parameter | HPLC-MS/MS | Spectrophotometry | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.0500 µg/L | 0.238 µg/mL | Water | |
| 0.01 mg/kg | - | Soil | ||
| Limit of Detection (LOD) | < 0.003 mg/kg | 0.0787 µg/mL | Soil, Water | |
| **Linearity (R²) ** | > 0.99 | 0.997 | - | |
| Recovery (%) | 93.74–102.44% | 82.12 ± 2.95% to 97.80 ± 6.11% | Tomato, Environmental Samples |
Key Sources of Measurement Uncertainty
A crucial step in assessing measurement uncertainty is to identify all potential sources of error in the analytical workflow. The following table outlines the major contributors.
| Stage of Analysis | Potential Sources of Uncertainty |
| Sampling | Sample heterogeneity, sample collection and transport procedures. |
| Sample Preparation | Sub-sampling, extraction efficiency, volumetric glassware accuracy, evaporation/reconstitution steps. |
| Calibration | Purity of the certified reference material (CRM), weighing of the standard, preparation of stock and working solutions, calibration curve fitting. |
| Analytical Measurement | Instrument precision and bias (e.g., injection volume repeatability, detector response), matrix effects. |
| Data Processing | Peak integration, rounding of values. |
Experimental Protocols
Detailed methodologies are essential for reproducing results and understanding potential uncertainty sources.
Method 1: HPLC-MS/MS for Fluometuron in Water and Soil
This method is adapted from protocols developed for environmental sample analysis.
-
Standard Preparation : A stock solution of Fluometuron (e.g., 1423 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in a precise volume of acetonitrile. This solution is stored in the dark under refrigeration. Calibration solutions are then prepared by serial volumetric dilution of the stock solution.
-
Sample Extraction (Soil) : A 10 g soil sample is extracted with 100 mL of an acetonitrile/water mixture (80:20, v/v) using a horizontal shaker for approximately 2 hours. The extract is then centrifuged for 5 minutes.
-
Sample Preparation (Water & Soil Extract) : For water samples, 1 mL is transferred into a glass vial. For soil, a 0.5 mL aliquot of the centrifuged extract is diluted with 0.5 mL of water and transferred to a vial for analysis.
-
LC-MS/MS Analysis : The prepared samples are injected into an HPLC-MS/MS system. The separation is typically performed on a C18 column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring characteristic mass transitions for Fluometuron (e.g., m/z 233 ➔ 160 as quantifier and m/z 233 ➔ 72 as qualifier).
-
Quantification : A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The concentration of Fluometuron in the samples is then determined from this curve.
Method 2: Spectrophotometric Determination of Fluometuron
This method is based on the complexation of Fluometuron with Iron (III).
-
Reagent and Standard Preparation : Prepare a standard solution of Fluometuron in a suitable solvent. Prepare a solution of Iron (III) chloride.
-
Complex Formation : In a reaction vessel, mix a specific volume of the sample or standard solution with the Fe(III) solution.
-
Spectrophotometric Measurement : After allowing time for the complex to form, measure the absorbance of the solution at the wavelength of maximum absorbance, which is 347 nm.
-
Quantification : A calibration curve is established by plotting the absorbance values of standard solutions against their known concentrations. The concentration of Fluometuron in the sample is then calculated based on its absorbance. The method demonstrates linearity in the concentration range of 0.25–5.0 µg mL⁻¹.
Workflow for Assessing Measurement Uncertainty
The following diagram illustrates a generalized workflow for estimating measurement uncertainty in an analytical method for Fluometuron quantification, following a "bottom-up" approach as described in the EURACHEM/CITAC guide.
Caption: Workflow for estimating measurement uncertainty.
By systematically following these steps, researchers can provide a quantitative estimate of the uncertainty associated with their Fluometuron measurements, thereby enhancing the quality and reliability of their analytical data.
References
- 1. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of measurement uncertainty associated to the determination of pesticide residues: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rfppl.co.in [rfppl.co.in]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
Safety Operating Guide
Safe Disposal of Fluometuron-d6: A Guide for Laboratory Professionals
Researchers and scientists handling Fluometuron-d6 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on established safety data for its non-deuterated counterpart, Fluometuron. Due to their chemical similarities, the disposal procedures are considered analogous.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed.[1][2] Always wash hands thoroughly after handling and refrain from eating, drinking, or smoking in areas where the chemical is used.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended, especially if there is a risk of eye contact.[3]
-
Hand Protection: Wear impermeable gloves resistant to the chemical.
-
Body Protection: Coveralls are recommended to protect the skin.
-
Respiratory Protection: A dust mask is recommended for dusty or misty conditions. If exposure limits are exceeded, use NIOSH/MSHA-approved respiratory protection.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to act in accordance with local, regional, national, and international regulations.
1. Unused or Waste Material:
-
For small quantities, the material should be collected in a properly labeled, sealed container.
-
Wastes resulting from use may be disposed of on-site or at an approved waste disposal facility. Always consult with your institution's environmental health and safety (EHS) department for specific guidance on approved disposal facilities.
2. Empty Containers: Empty containers are considered hazardous waste until properly decontaminated. A triple-rinse procedure is the recommended method for decontamination.
-
Step 1: Empty the remaining contents into a designated waste container. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.
-
Step 2: Add a suitable solvent (such as water) to the container until it is 20-25% full and securely replace the cap.
-
Step 3: Vigorously shake, rotate, or roll the container for at least 30 seconds.
-
Step 4: Drain the rinsate into a designated chemical waste container. Allow the container to drain for an additional 30 seconds.
-
Step 5: Repeat the rinsing process (Steps 2-4) two more times.
-
Step 6: After the final rinse, allow the container to dry completely with the cap off.
Once triple-rinsed, the container may be disposed of as non-hazardous waste or recycled, depending on local regulations.
3. Spills:
-
In the event of a spill, sweep up the spilled material.
-
Place the collected material into a properly labeled container for disposal.
-
Ensure adequate ventilation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Quantitative Data
| Data Point | Value |
| Hazard Class | Harmful if swallowed |
| Signal Word | Warning |
| Container Rinsing | Triple-rinse with 20-25% volume of solvent |
References
Personal protective equipment for handling Fluometuron-d6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fluometuron-d6 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment is required:
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes.[1][2]
-
Skin Protection :
-
Gloves : Use unlined, elbow-length chemical-resistant gloves.[1] Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid pesticides.[1][3] Always wash the outside of gloves before removal.
-
Protective Clothing : A clean, dry protective suit or coverall that covers the entire body from wrists to ankles is mandatory. For mixing or loading, a chemical-resistant apron should be worn over the protective suit.
-
Footwear : Chemical-resistant boots should be worn, with pant legs outside the boots to prevent chemicals from entering.
-
-
Respiratory Protection : If there is a risk of inhalation, especially during mixing or if the compound is in powder form, a respirator is required. An air-purifying respirator (APR) with a combination chemical cartridge and particulate filter is a suitable option.
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Store in light-protecting containers, such as amber vials.
-
Segregate from incompatible materials.
Handling:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Read and understand the Safety Data Sheet (SDS) for Fluometuron.
-
Work Area : Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Transferring : Handle the compound carefully to avoid generating dust. Use appropriate tools for transfers.
-
Spill Cleanup :
-
Immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using absorbent materials like sand or commercial absorbents.
-
Collect the spilled material and absorbent into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Do not wash spills into sewers or waterways.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Containerization :
-
Place all solid waste, including contaminated PPE (gloves, coveralls), absorbent materials, and empty containers, into a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid waste should be stored in a separate, leak-proof container that is chemically compatible with the solvent used.
-
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other components.
-
Storage of Waste : Store hazardous waste in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and inspected weekly for any leaks.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁F₃N₂O | |
| Molecular Weight | 232.20 g/mol | |
| Appearance | White crystals or powder | |
| Melting Point | 163-164 °C | |
| Oral LD50 (Rat) | 1,450 mg/kg | |
| Dermal LD50 (Rabbit) | >10,000 mg/kg | |
| Vapor Pressure at 20 °C | 0.0000006 hPa |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
